Butyrylcholine iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-butanoyloxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2.HI/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALNBQVDMJRFGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3922-86-9 (Parent) | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883856 | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-56-6 | |
| Record name | Butyrylcholine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrocholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyrylcholine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyryloxyethyltrimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Butyrylcholine iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2MFG93T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butyrylcholine iodide chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Butyrylcholine (B1668140) Iodide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of butyrylcholine iodide. It includes a detailed summary of its physicochemical characteristics, methodologies for its experimental characterization, and its role in relevant biological pathways.
Chemical Properties and Structure
This compound is a quaternary ammonium (B1175870) salt and an ester of choline (B1196258) and butyric acid. It is widely utilized in biochemical research, primarily as a substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase. Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to serve as a valuable tool in studying cholinergic signaling and enzyme kinetics.
Chemical Structure
The structure of this compound consists of a butyryl group ester-linked to a choline moiety, with iodide as the counter-ion.
-
IUPAC Name : 2-butanoyloxyethyl(trimethyl)azanium iodide[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₂₀INO₂ | [1] |
| Molecular Weight | 301.17 g/mol | [1][2][3][4] |
| Melting Point | 85-89 °C | [2][3][4][5] |
| Appearance | White powder or crystalline solid. | [2] |
| Solubility | Methanol: 1 g/10 mL (clear, colorless) | [2][5] |
| Water Solubility | Almost transparent | [3][6] |
| Storage Temperature | 2-8°C | [2][3][5] |
Experimental Protocols
Detailed methodologies for the characterization and use of this compound are crucial for reproducible research. The following sections outline key experimental protocols.
Spectroscopic Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
-
Objective : To obtain the infrared spectrum of solid this compound to confirm the presence of key functional groups such as the ester carbonyl and C-N bonds.
-
Methodology :
-
Sample Preparation : A small amount of dry this compound powder is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrument : A Bruker Tensor 27 FT-IR spectrometer or a similar instrument can be used.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by accumulating a number of scans (e.g., 32) to ensure a good signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands. Key expected peaks include a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester group, and various C-H and C-N stretching and bending vibrations.
-
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound.
-
Objective : To confirm the chemical structure of this compound by analyzing the chemical shifts, integration, and coupling patterns of its protons and carbons.
-
Methodology :
-
Sample Preparation : A small amount of this compound is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in an NMR tube.
-
Instrument : A Bruker AV-400 or higher field NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR : A proton-decoupled carbon-13 NMR spectrum is acquired.
-
-
Data Analysis : The chemical shifts (δ) in parts per million (ppm) are referenced to a known standard (e.g., TMS or the residual solvent peak). The proton spectrum will show characteristic signals for the methyl and methylene (B1212753) groups of the butyryl chain, the methylene groups of the choline backbone, and the trimethylammonium group. The carbon spectrum will show corresponding signals for each unique carbon atom.
-
Butyrylcholinesterase (BChE) Activity Assay (Ellman's Method)
This colorimetric assay is widely used to measure the activity of BChE using a thiocholine (B1204863) analog of butyrylcholine, such as S-butyrylthiocholine iodide. The principle involves the enzymatic hydrolysis of the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified spectrophotometrically at 412 nm.
-
Objective : To determine the rate of BChE-catalyzed hydrolysis of its substrate.
-
Materials :
-
Butyrylcholinesterase (BChE) enzyme solution
-
S-Butyrylthiocholine iodide (substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Methodology :
-
Reagent Preparation :
-
Prepare a stock solution of BChE in phosphate buffer.
-
Prepare a stock solution of S-butyrylthiocholine iodide in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the BChE enzyme solution to each well.
-
To initiate the reaction, add a mixture of the S-butyrylthiocholine iodide and DTNB solutions to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Analysis :
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.
-
The BChE activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway and Role of Butyrylcholinesterase
Butyrylcholine is not a primary neurotransmitter, but its hydrolysis by BChE is relevant to cholinergic signaling, where acetylcholine is the key player. BChE can hydrolyze acetylcholine and thus modulate its levels, particularly in glial cells where it is more abundant than acetylcholinesterase (AChE).[3]
Caption: Role of Butyrylcholinesterase in Cholinergic Signaling.
Experimental Workflow for BChE Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory potential of a compound on BChE activity using this compound (or its thio-analog) as a substrate.
Caption: Workflow for BChE Inhibition Assay.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Butyrylcholine Iodide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of butyrylcholine (B1668140) iodide, a key chemical compound utilized by researchers, scientists, and drug development professionals. This document outlines its fundamental properties, applications in experimental research, and detailed protocols for its use in enzymatic assays.
Core Properties of Butyrylcholine Iodide
This compound is a quaternary ammonium (B1175870) salt that serves as a valuable substrate in biochemical research, particularly for studying cholinesterase activity.[1] Its precise identification and characterization are crucial for reproducible experimental outcomes.
| Property | Value | Citation(s) |
| CAS Number | 2494-56-6 | [1][2][3][4][5] |
| Molecular Weight | 301.17 g/mol | [1][2][3][4][5] |
| Molecular Formula | C₉H₂₀INO₂ | [1][3] |
| Synonyms | (2-Butyryloxyethyl)trimethylammonium iodide, N-Butyrylcholine iodide | [2][4] |
| Melting Point | 85-89 °C | [2][5] |
| Storage Temperature | 2-8°C | [2][5] |
Role in Cholinesterase Research and Cholinergic Signaling
This compound is primarily used as a substrate for butyrylcholinesterase (BChE), an enzyme that hydrolyzes choline (B1196258) esters.[1] While structurally similar to the neurotransmitter acetylcholine, butyrylcholine itself is not considered a primary neurotransmitter in higher vertebrates. The significance of this compound in research lies in its utility for characterizing the activity of BChE, which plays several important roles:
-
Neurotransmitter Regulation: In the central nervous system, BChE can hydrolyze acetylcholine, thereby modulating cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where the balance of cholinesterase activity is altered.[6][7]
-
Drug Metabolism: BChE is responsible for the metabolism of certain drugs containing ester bonds, such as the muscle relaxant succinylcholine (B1214915) and the local anesthetic procaine.[2]
-
Bioscavenging: The enzyme acts as a bioscavenger by sequestering or inactivating organophosphorus compounds and other cholinesterase inhibitors before they can exert their toxic effects.[2][8]
The enzymatic activity of BChE on its substrate is a key "signaling" event in experimental contexts, allowing for the quantification of the enzyme's function.
Enzymatic hydrolysis of butyrylcholine by BChE.
Experimental Protocols: Butyrylcholinesterase Activity Assay (Ellman's Method)
The most common method for measuring BChE activity using a butyrylcholine analog (S-butyrylthiocholine iodide) is the Ellman's method. This colorimetric assay is widely used due to its simplicity and sensitivity.[2][9][10][11]
Principle: Butyrylcholinesterase hydrolyzes S-butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[9][10] The rate of color formation is directly proportional to the BChE activity.
Materials and Reagents:
| Reagent | Typical Concentration/Preparation |
| Phosphate (B84403) Buffer | 0.1 M, pH 7.4 |
| DTNB (Ellman's Reagent) | 0.5 mM in phosphate buffer |
| S-Butyrylthiocholine Iodide (Substrate) | 5 mM in deionized water |
| Enzyme Sample | e.g., diluted human serum (a 400-fold dilution is often optimal) or tissue homogenate |
Assay Protocol for 96-Well Microplate:
-
Preparation: Prepare all reagents and bring them to the desired assay temperature (e.g., 25°C).
-
Sample Addition: Add the enzyme sample (e.g., diluted serum) to the wells of a 96-well microtiter plate.
-
Reagent Addition: Add the phosphate buffer and DTNB solution to each well.
-
Pre-incubation (Optional): If testing inhibitors, add the inhibitor and pre-incubate the plate for a specified time (e.g., 20-30 minutes).
-
Initiate Reaction: Start the enzymatic reaction by adding the S-butyrylthiocholine iodide substrate solution to each well.
-
Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[2][9] Readings can be taken at regular intervals (e.g., every minute for 10-20 minutes).[2]
-
Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute). This rate is proportional to the BChE activity in the sample.
Workflow for the Ellman's method to determine BChE activity.
Applications in Drug Development and Neuroscience
The study of BChE activity using this compound is critical in several areas of research:
-
Alzheimer's Disease: BChE levels are known to increase in the brains of Alzheimer's patients, making it a therapeutic target.[7] Assays using this compound are employed to screen for and characterize BChE inhibitors that could potentially serve as treatments.[6]
-
Toxicology: This assay is a standard method for assessing exposure to pesticides and nerve agents that inhibit cholinesterases.[1]
-
Anesthesiology: It helps in identifying patients with BChE deficiencies who may have a prolonged response to certain anesthetic agents.[2]
This technical guide provides foundational information for the use of this compound in a research setting. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. This compound [myskinrecipes.com]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. 3.4. Evaluation of Acetyl- and Butyrylcholinesterase Inhibition [bio-protocol.org]
- 5. arborassays.com [arborassays.com]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 11. benchchem.com [benchchem.com]
Butyrylcholine Iodide: A Technical Guide to Solubility for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of butyrylcholine (B1668140) iodide in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways to facilitate its use in scientific research.
Introduction to Butyrylcholine Iodide
This compound is a synthetic choline (B1196258) ester that serves as a valuable substrate for cholinesterases, particularly butyrylcholinesterase (BChE)[1][2]. Its structural similarity to the neurotransmitter acetylcholine (B1216132) allows it to be used in studies of cholinergic signaling and enzyme kinetics[3][4]. Understanding its solubility is critical for the design of in vitro assays, formulation development, and toxicological studies.
Solubility of this compound
The solubility of a compound is a fundamental physicochemical property that influences its biological activity and applications in research. This compound, as a quaternary ammonium (B1175870) salt, generally exhibits high solubility in polar solvents. The available quantitative and qualitative solubility data are summarized in the table below.
| Solvent | Formula | Solubility | Temperature (°C) | Method/Notes |
| Water | H₂O | 125 mg/mL (415.05 mM) | Not Specified | Requires sonication to achieve this concentration[5]. Another source describes it as "almost transparency," suggesting good solubility[6]. |
| Methanol | CH₃OH | 100 mg/mL | Not Specified | Described as "1 g/10 mL, clear, colorless"[7]. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | No specific data available for this compound. A related compound, S-butyrylthiocholine iodide, is soluble at 66.67 mg/mL with sonication[8]. Another related compound, acetylthiocholine (B1193921) iodide, is soluble at approximately 30 mg/mL[9]. | Not Specified | |
| Ethanol | C₂H₅OH | No specific data available for this compound. A related compound, acetylthiocholine iodide, is soluble at 4 mg/mL[10]. | Not Specified |
Note: There is a notable discrepancy in the reported aqueous solubility of the related compound, S-butyrylthiocholine iodide, with values of both 1 mg/mL and 125 mg/mL being cited, highlighting the importance of experimental conditions[8][11].
Experimental Protocol for Solubility Determination
A standardized and reliable method for determining the solubility of a compound is crucial for reproducible research. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of pharmaceutical compounds and is suitable for this compound[12].
Principle
The shake-flask method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid)
-
Solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Solvent: Prepare the desired solvents. For aqueous solutions, use purified water or a buffer of a specific pH.
-
Addition of Solute: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The excess solid should be visually apparent.
-
Equilibration: Place the sealed containers in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.
-
Construct a calibration curve from the standard solutions to accurately quantify the solubility.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.
Role in Cholinergic Signaling
Butyrylcholine itself is not a primary neurotransmitter but serves as a substrate for butyrylcholinesterase (BChE), an enzyme that plays a significant role in cholinergic neurotransmission by hydrolyzing choline esters[13]. The hydrolysis of butyrylcholine by BChE yields butyrate (B1204436) and choline. The resulting choline can be taken up by cholinergic neurons and used for the synthesis of acetylcholine, the primary neurotransmitter in this pathway. Therefore, butyrylcholine can influence cholinergic signaling by affecting the availability of choline for acetylcholine synthesis.
Conclusion
This technical guide provides a summary of the current knowledge on the solubility of this compound and its role within the cholinergic system. The provided data and protocols are intended to support researchers in their experimental design and data interpretation. Further research is warranted to establish a more comprehensive solubility profile of this compound in a wider range of organic solvents and under various physiological conditions.
References
- 1. Butyrylcholinesterase Overview: Substrates Inhibitors Structure Mechanism Therapeutic Indications | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Butyrylcholine - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. parchem.com [parchem.com]
- 7. This compound CAS#: 2494-56-6 [m.chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. S-Butyrylthiocholine Iodide [sigmaaldrich.com]
- 12. scielo.br [scielo.br]
- 13. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Butyrylcholine Iodide with Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a significant role in cholinergic neurotransmission and the metabolism of various xenobiotics. Its ability to hydrolyze a broad range of choline (B1196258) esters, including the neurotransmitter acetylcholine, makes it a subject of intense research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, as well as in toxicology and drug development.[1][2] Butyrylcholine (B1668140) iodide is a synthetic substrate widely utilized in biochemical research to characterize the activity and kinetics of BChE.[3] This technical guide provides an in-depth exploration of the mechanism of action of butyrylcholine iodide with butyrylcholinesterase, detailing the enzymatic reaction, kinetic parameters, and the experimental protocols used for its investigation.
The Catalytic Mechanism of Butyrylcholinesterase
The hydrolysis of butyrylcholine by BChE occurs within a deep and narrow active site gorge, approximately 20 Å deep.[4] The catalytic mechanism is a two-stage process involving acylation and deacylation of a key serine residue within the enzyme's active site.
1. Acylation: The process begins with the binding of the butyrylcholine substrate within the active site. The active site of BChE contains a catalytic triad (B1167595) of amino acid residues: Serine-198, Histidine-438, and Glutamate-325.[5] The hydroxyl group of Serine-198 acts as a nucleophile, attacking the carbonyl carbon of the butyrylcholine molecule. This nucleophilic attack is facilitated by Histidine-438, which accepts a proton from Serine-198, increasing its nucleophilicity. The resulting tetrahedral intermediate is stabilized by the "oxyanion hole," formed by the backbone amide groups of Glycine-116, Glycine-117, and Alanine-199.[5] The intermediate then collapses, leading to the formation of a butyrylated enzyme (an acyl-enzyme intermediate) and the release of the choline molecule.
2. Deacylation: The butyrylated enzyme is then hydrolyzed by a water molecule. The water molecule, activated by Histidine-438, acts as a nucleophile and attacks the carbonyl carbon of the butyryl group attached to Serine-198. This forms another tetrahedral intermediate, which is again stabilized by the oxyanion hole. This intermediate subsequently breaks down, releasing butyric acid and regenerating the free, active enzyme, ready for another catalytic cycle.
Active Site and Substrate Binding
The active site gorge of BChE contains several key regions that contribute to substrate binding and catalysis:
-
Catalytic Triad (A-site): Located at the base of the gorge, this site, comprising Ser198, His438, and Glu325, is responsible for the hydrolysis reaction.[6]
-
Acyl-Binding Pocket: This pocket accommodates the butyryl group of the substrate. The larger acyl-binding pocket of BChE, compared to its counterpart in acetylcholinesterase (AChE), is a key determinant of its broader substrate specificity.[4][7]
-
Choline-Binding Site: This site interacts with the quaternary ammonium (B1175870) group of the choline moiety. A key residue, Tryptophan-82, is known to form a cation-π interaction with the positively charged nitrogen of choline, helping to correctly orient the substrate for catalysis.
-
Peripheral Anionic Site (P-site): Located at the rim of the gorge, this site is involved in the initial binding of cationic substrates and can modulate catalytic activity.[8] Binding of a second substrate molecule at the P-site is thought to be responsible for the phenomenon of substrate activation observed with BChE at high substrate concentrations.[9]
Quantitative Data: Enzyme Kinetics
The interaction between butyrylcholinesterase and its substrate, this compound (or its thio-analog, butyrylthiocholine (B1199683) iodide), can be quantified using Michaelis-Menten kinetics. The key parameters are the Michaelis constant (Km) and the catalytic constant (kcat).
| Parameter | Description | Reported Value (for horse serum BChE with S-butyrylthiocholine iodide) |
| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. | 0.13 ± 0.01 µM[10] |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | 156.20 ± 3.11 U/mg protein[10] |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration. | Not explicitly stated in the provided search results. Can be calculated from Vmax if the enzyme concentration and purity are known.[11] |
| kcat/Km (Catalytic Efficiency) | A measure of how efficiently an enzyme converts a substrate into a product. It reflects both binding and catalytic activity. | Not explicitly stated in the provided search results. Can be calculated from the individual kcat and Km values.[12] |
Note: The provided kinetic values are for horse serum BChE. Kinetic parameters can vary depending on the source of the enzyme (e.g., human vs. horse), purity, and the specific assay conditions (pH, temperature, buffer composition).
Experimental Protocols
The most common method for determining the kinetic parameters of butyrylcholinesterase with this compound (or more commonly, its thioester analog, S-butyrylthiocholine iodide) is the Ellman's assay.
Ellman's Assay for BChE Kinetics
This spectrophotometric assay relies on the hydrolysis of S-butyrylthiocholine iodide by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the BChE activity.[13]
Materials and Reagents:
-
Purified Butyrylcholinesterase (BChE)
-
S-Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4-8.0)
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplates
Procedure for Determining Km and Vmax:
-
Reagent Preparation:
-
Prepare a stock solution of BChE of known concentration in phosphate buffer.
-
Prepare a series of dilutions of the S-butyrylthiocholine iodide substrate in phosphate buffer, covering a range of concentrations (e.g., from 0.1 to 10 times the expected Km).
-
Prepare a stock solution of DTNB in phosphate buffer (e.g., 10 mM).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add a fixed amount of BChE solution.
-
Add DTNB solution to each well to a final concentration of approximately 0.5 mM.
-
Add varying concentrations of the S-butyrylthiocholine iodide substrate to different wells. Include a blank with no enzyme for each substrate concentration.
-
The final reaction volume in each well should be constant (e.g., 200 µL).
-
-
Data Acquisition:
-
Initiate the reaction by adding the substrate (or enzyme, depending on the protocol).
-
Immediately begin measuring the absorbance at 412 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is typically expressed as the change in absorbance per minute (ΔAbs/min).
-
Convert the rate from ΔAbs/min to moles of product formed per minute using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.
-
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) can be used to linearize the data and determine Km and Vmax from the x- and y-intercepts, respectively.[6]
-
Visualizations
Enzymatic Hydrolysis of Butyrylcholine by BChE
Caption: The two-stage catalytic mechanism of butyrylcholinesterase.
Experimental Workflow for Ellman's Assay
Caption: Workflow for determining BChE kinetic parameters using the Ellman's assay.
Logical Relationship of BChE Substrate Specificity
References
- 1. Assay: Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 20 mins followed by substrate addition and measu... - ChEMBL [ebi.ac.uk]
- 2. proteopedia.org [proteopedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of human butyrylcholinesterase and of its complexes with substrate and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.citius.technology [web.citius.technology]
- 7. Probing the Peripheral Site of Human Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. scribd.com [scribd.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Khan Academy [khanacademy.org]
The Nuances of Cholinergic Signaling: A Technical Comparison of Butyrylcholine Iodide and Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cholinergic neurotransmission, acetylcholine (B1216132) (ACh) is the archetypal signaling molecule. However, the synthetic ester, butyrylcholine (B1668140) (BCh), offers a unique pharmacological profile that provides researchers with a valuable tool to dissect the complexities of the cholinergic system. This technical guide provides an in-depth comparison of butyrylcholine iodide and acetylcholine, focusing on their interactions with cholinesterases and cholinergic receptors. Quantitative data is presented in structured tables for clear comparison, detailed experimental protocols are provided for key assays, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Differences in Enzymatic Hydrolysis
The primary mechanism for the termination of cholinergic signaling is the enzymatic hydrolysis of acetylcholine by acetylcholinesterase (AChE). A second, less specific enzyme, butyrylcholinesterase (BChE), also contributes to choline (B1196258) ester metabolism. The structural differences between acetylcholine and butyrylcholine—the latter possessing a longer acyl group—profoundly influence their susceptibility to hydrolysis by these two enzymes.
AChE exhibits a high substrate specificity for acetylcholine, hydrolyzing it at a significantly faster rate than butyrylcholine.[1] Conversely, BChE, often referred to as "pseudocholinesterase," demonstrates a broader substrate specificity and hydrolyzes butyrylcholine more efficiently than acetylcholine.[2] This differential hydrolysis is a key factor in the experimental utility of butyrylcholine.
Table 1: Comparative Hydrolysis Rates of Acetylcholine and Butyrylcholine by Cholinesterases
| Substrate | Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹M⁻¹) | Source |
| Acetylcholine | Acetylcholinesterase (AChE) | 1.6 x 10⁴ | 0.09 | 1.8 x 10⁸ | [3] |
| Butyrylcholine | Acetylcholinesterase (AChE) | ~0 | - | - | [1] |
| Acetylcholine | Butyrylcholinesterase (BChE) | 1.0 x 10³ | 1.4 | 7.1 x 10⁵ | [3] |
| Butyrylcholine | Butyrylcholinesterase (BChE) | 1.5 x 10³ | 0.25 | 6.0 x 10⁶ | [4] |
Note: Values can vary depending on the enzyme source and experimental conditions.
Receptor Binding and Activation: A Tale of Two Ligands
Both acetylcholine and butyrylcholine exert their effects by binding to and activating cholinergic receptors, which are broadly classified into two families: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. They are composed of five subunits arranged around a central ion pore. The diverse combination of α and β subunits gives rise to a variety of nAChR subtypes with distinct pharmacological properties.
Acetylcholine is the endogenous agonist for all nAChR subtypes. While data on the binding affinity and potency of butyrylcholine across all nAChR subtypes is less comprehensive, existing evidence suggests it generally acts as a weaker agonist compared to acetylcholine at neuronal nAChRs.
Table 2: Comparative Potency (EC50) of Acetylcholine and Butyrylcholine at Select Nicotinic Receptor Subtypes
| Receptor Subtype | Agonist | EC50 (µM) | Source |
| α4β2 (high sensitivity) | Acetylcholine | 1.0 | |
| α4β2 (low sensitivity) | Acetylcholine | 97 | |
| α7 | Acetylcholine | 130 | |
| α7 | Butyrylcholine | >1000 | - |
| Muscle-type (α1)₂βγδ | Acetylcholine | 0.17 | [5] |
Note: EC50 values can vary significantly based on the expression system and specific experimental conditions.
Muscarinic Acetylcholine Receptors (mAChRs)
mAChRs are G-protein coupled receptors (GPCRs) that mediate slower, more modulatory cholinergic responses. There are five known subtypes of mAChRs (M1-M5), each coupled to different intracellular signaling pathways.
Acetylcholine is the endogenous agonist for all mAChR subtypes. Butyrylcholine can also activate muscarinic receptors, though its potency relative to acetylcholine can vary depending on the receptor subtype.
Table 3: Comparative Potency (EC50) of Acetylcholine at Select Muscarinic Receptor Subtypes
| Receptor Subtype | Agonist | EC50 (nM) | Source |
| M1 | Acetylcholine | 815 | [6] |
| M2 | Acetylcholine | 52 (vasodilation) | [7] |
| M3 | Acetylcholine | 537 (vasodilation) | [7] |
Note: Data for butyrylcholine at specific mAChR subtypes is limited in the reviewed literature. EC50 values can be highly dependent on the cellular context and the specific downstream signaling pathway being measured.
Visualizing the Cholinergic Signaling Pathways
The following diagrams illustrate the fundamental cholinergic signaling pathway and highlight the differential roles of AChE and BChE in the metabolism of acetylcholine and butyrylcholine.
Caption: Cholinergic signaling pathway for ACh and BCh.
Experimental Protocols
Accurate characterization of the interactions between cholinergic ligands and their targets requires robust experimental methodologies. Below are detailed protocols for two key assays used in the study of cholinergic signaling.
Cholinesterase Activity Assay (Ellman's Assay)
This spectrophotometric assay is widely used to measure the activity of AChE and BChE.[8] The assay relies on the hydrolysis of a thiocholine (B1204863) ester substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Purified AChE or BChE enzyme
-
Acetylthiocholine (B1193921) iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test compounds (e.g., this compound, acetylcholine) for competition or inhibition studies
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer. The final concentration will depend on the enzyme's specific activity.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
-
Assay Setup (96-well plate):
-
Blank: Add buffer only.
-
Control (No Inhibitor): Add buffer, enzyme, and DTNB.
-
Test Wells: Add buffer, enzyme, DTNB, and varying concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells except the blank to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For substrate kinetics, vary the substrate concentration and measure the initial reaction velocities to determine Km and Vmax using Michaelis-Menten kinetics.
-
Caption: Workflow for Ellman's Assay.
Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] These assays involve the use of a radiolabeled ligand (e.g., [³H]-acetylcholine or a high-affinity antagonist like [³H]-QNB for muscarinic receptors) that binds specifically to the receptor of interest. The binding of the radioligand can be displaced by unlabeled ligands (like this compound or acetylcholine), and the extent of this displacement is used to determine the binding affinity (Ki) of the unlabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the cholinergic receptor subtype of interest.
-
Radiolabeled ligand (e.g., [³H]-acetylcholine, [³H]-epibatidine for nAChRs, [³H]-QNB for mAChRs).
-
Unlabeled test compounds (this compound, acetylcholine).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Cell harvester or filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing the receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the receptors.
-
Resuspend the membrane pellet in fresh assay buffer.
-
-
Binding Assay Setup (in microcentrifuge tubes or 96-well plates):
-
Total Binding: Add buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add buffer, radioligand, membrane preparation, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.
-
Competition Binding: Add buffer, radioligand, membrane preparation, and varying concentrations of the unlabeled test compound (this compound or acetylcholine).
-
-
Incubation: Incubate the samples at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube/well through glass fiber filters using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding (CPM) from the total binding (CPM).
-
Competition Curve: Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
IC50 and Ki Calculation: Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Conclusion
This compound serves as a distinct pharmacological tool to probe the cholinergic system, primarily due to its differential hydrolysis by AChE and BChE compared to acetylcholine. While both compounds activate nicotinic and muscarinic receptors, their potencies can differ, providing a means to investigate the roles of different receptor subtypes and the contributions of AChE and BChE in various physiological and pathological contexts. The experimental protocols detailed herein provide a framework for researchers to quantitatively assess these differences, contributing to a deeper understanding of cholinergic signaling and aiding in the development of novel therapeutics targeting this critical neurotransmitter system.
References
- 1. [PDF] Comparison of butyrylcholinesterase and acetylcholinesterase. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of vasodilating muscarinic-receptor subtypes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Cholinesterase Research: A Technical Guide to the Discovery and Synthesis of Butyrylcholine Iodide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of Butyrylcholine (B1668140) Iodide, a pivotal molecule in the study of the cholinergic nervous system. While the precise historical account of its initial discovery remains nuanced, its significance arose in tandem with the characterization of the enzyme it is most famously associated with, Butyrylcholinesterase (BChE), an enzymatic activity first isolated in 1932. Butyrylcholine Iodide has since become an indispensable tool for researchers investigating the activity of BChE, its physiological roles, and its implications in various pathological conditions, including neurodegenerative diseases.
Butyrylcholine is a synthetic choline-based ester that serves as a preferential substrate for Butyrylcholinesterase, allowing for the differentiation of its activity from that of Acetylcholinesterase (AChE). This property is fundamental to numerous in vitro and in vivo studies aimed at understanding the distinct functions of these two closely related enzymes. This guide will detail the synthesis of this compound, its physicochemical properties, its role in cholinergic signaling, and the experimental protocols for its use in BChE activity assays.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value |
| CAS Number | 2494-56-6[1][2][3] |
| Molecular Formula | C₉H₂₀INO₂[1][3] |
| Molecular Weight | 301.17 g/mol [1][3] |
| Appearance | White to off-white powder |
| Melting Point | 85-89 °C[4] |
| Solubility | Soluble in water and methanol[4] |
| Storage | 2-8°C[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of a choline (B1196258) salt with a butyryl derivative. A common and effective method involves the reaction of choline iodide with butyryl chloride. This reaction follows a nucleophilic acyl substitution mechanism.
Experimental Protocol: Synthesis of this compound
Materials:
-
Choline iodide
-
Butyryl chloride
-
Anhydrous acetonitrile (B52724) (or other suitable aprotic solvent)
-
Inert gas (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Reaction flask with a reflux condenser
-
Ice bath
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol (B145695)/ether mixture)
Procedure:
-
Reaction Setup: In a clean, dry reaction flask, dissolve choline iodide in anhydrous acetonitrile under an inert atmosphere. The reaction should be conducted under anhydrous conditions to prevent hydrolysis of the butyryl chloride.
-
Addition of Butyryl Chloride: Cool the solution in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution. The molar ratio of choline iodide to butyryl chloride should be approximately 1:1.1 to ensure complete reaction of the choline iodide.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination to confirm its identity and purity.
Role in the Cholinergic Signaling Pathway
Butyrylcholine itself is not a primary neurotransmitter like acetylcholine (B1216132). However, its interaction with Butyrylcholinesterase places it in a crucial position to modulate cholinergic signaling. BChE can hydrolyze acetylcholine, and in certain conditions, its role in regulating acetylcholine levels becomes more prominent.[5][6] By acting as a substrate for BChE, butyrylcholine can competitively inhibit the breakdown of acetylcholine, thereby prolonging its action in the synaptic cleft.
Measurement of Butyrylcholinesterase Activity
The most common method for determining BChE activity is the Ellman assay, a rapid and sensitive colorimetric method.[7] This assay utilizes a thiocholine (B1204863) analog of butyrylcholine, S-Butyrylthiocholine iodide, as the substrate.
Experimental Protocol: Ellman's Assay for BChE Activity
Principle:
Butyrylcholinesterase hydrolyzes S-Butyrylthiocholine to produce thiocholine and butyrate. The free thiol group of thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is directly proportional to the BChE activity.
Materials:
-
S-Butyrylthiocholine iodide
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Butyrylcholinesterase enzyme source (e.g., purified enzyme, serum sample)
-
Microplate reader or spectrophotometer
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.
-
Substrate Solution (10 mM S-Butyrylthiocholine iodide): Dissolve S-Butyrylthiocholine iodide in deionized water.
-
-
Assay Setup (in a 96-well plate):
-
Add 150 µL of phosphate buffer to each well.
-
Add 10 µL of the enzyme sample to each well.
-
Add 20 µL of the DTNB solution to each well.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow for temperature equilibration and the reaction of any free thiols in the sample with DTNB.
-
Initiation of Reaction: Add 20 µL of the S-Butyrylthiocholine iodide solution to each well to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. Readings are typically taken every 30-60 seconds for a period of 5-10 minutes.
-
Calculation of BChE Activity: The rate of the reaction (change in absorbance per minute) is calculated from the linear portion of the absorbance versus time plot. The BChE activity is then calculated using the Beer-Lambert law, with the molar extinction coefficient of TNB²⁻ at 412 nm being 14,150 M⁻¹cm⁻¹.[7]
Conclusion
This compound remains a fundamental research tool, critical for the specific assay of Butyrylcholinesterase activity. Its synthesis is straightforward, and its application in the well-established Ellman's assay provides a robust method for quantifying BChE activity. A thorough understanding of its properties, synthesis, and experimental use is essential for any researcher investigating the cholinergic system and the distinct roles of its key enzymatic components. This guide provides the foundational knowledge required for the effective utilization of this important chemical probe in scientific discovery and drug development.
References
- 1. This compound | 2494-56-6 | FB52315 | Biosynth [biosynth.com]
- 2. This compound CAS#: 2494-56-6 [m.chemicalbook.com]
- 3. This compound | C9H20INO2 | CID 17232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound = 99.0 AT 2494-56-6 [sigmaaldrich.com]
- 5. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase knockouts establish central cholinergic pathways and can use butyrylcholinesterase to hydrolyze acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Butyrylcholine iodide for studying butyrylcholinesterase function
An In-depth Technical Guide to Butyrylcholine (B1668140) Iodide for the Study of Butyrylcholinesterase Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme that, along with the related acetylcholinesterase (AChE), plays a role in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1][2] While AChE is primarily found in neurons and at the neuromuscular junction, BChE is widely distributed throughout the body, with high concentrations in blood plasma, liver, and the nervous system, particularly in glial cells.[3][4][5]
The physiological role of BChE is multifaceted. It acts as a scavenger for various toxins, including organophosphates found in pesticides and nerve agents, and metabolizes drugs such as succinylcholine, a muscle relaxant used in anesthesia.[4][5][6] Emerging evidence highlights BChE's involvement in non-cholinergic functions, including roles in lipid metabolism and neurodegenerative diseases.[6][7] Notably, BChE is associated with amyloid-β plaques and neurofibrillary tangles in the brains of patients with Alzheimer's disease, suggesting its participation in the disease's pathogenesis.[1][3][8][9] This has made BChE a significant therapeutic target for Alzheimer's treatment, with inhibitors aimed at modulating cholinergic activity.
To investigate the function, kinetics, and inhibition of BChE, researchers rely on specific substrates. Butyrylcholine iodide is a synthetic choline (B1196258) ester that serves as a preferential substrate for BChE over AChE, making it an invaluable tool for differentiating the activity of these two closely related enzymes.[4][5][10] This guide provides a comprehensive overview of the use of this compound and its thio-analog, S-butyrylthiocholine iodide, in the study of BChE, complete with detailed experimental protocols and data presentation.
This compound: A Substrate for BChE Analysis
This compound is primarily used in biochemical research to measure the enzymatic activity of BChE. Its structure is similar to acetylcholine, but the acetyl group is replaced by a butyryl group, conferring specificity for BChE. For many common applications, particularly colorimetric assays, the sulfur-containing analog, S-butyrylthiocholine iodide (BTC), is used. The hydrolysis of BTC by BChE yields thiocholine, which can be readily detected.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and its commonly used analog, S-butyrylthiocholine iodide, is presented below.
| Property | This compound | S-Butyrylthiocholine Iodide |
| CAS Number | 2494-56-6[11] | 1866-16-6[12] |
| Molecular Formula | C₉H₂₀INO₂[11] | C₉H₂₀INOS[12] |
| Molecular Weight | 301.17 g/mol [11] | 317.23 g/mol |
| Appearance | White powder | White powder |
| Melting Point | 85-89 °C[13] | 171-174 °C |
| Solubility | Soluble in methanol (B129727) (1 g/10 mL) | Soluble in water |
| Storage Temperature | 2-8°C[13] | -20°C |
Core Experimental Protocols
The following sections provide detailed methodologies for the most common experiments utilizing this compound or its thio-analog to study BChE function.
BChE Activity Assay (Ellman's Method)
The most widely used method for measuring BChE activity is the colorimetric assay developed by Ellman. This method utilizes S-butyrylthiocholine iodide (BTC) as the substrate. BChE hydrolyzes BTC to produce thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation is measured spectrophotometrically at ~412 nm and is directly proportional to the BChE activity.[14]
-
BChE source (e.g., purified enzyme, human serum, tissue homogenate)
-
S-butyrylthiocholine iodide (BTC)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader or spectrophotometer
-
96-well clear, flat-bottom plates
-
Assay Buffer: Prepare 100 mM phosphate buffer, pH 7.4.
-
DTNB Stock Solution (10x): Based on a commercial kit protocol, dissolve the contents of a vial of DTNB in 1.2 mL of Assay Buffer.[14] This solution should be protected from light.
-
BTC Stock Solution (100x): Prepare a concentrated stock of S-butyrylthiocholine iodide. For example, add 120 µL of purified water to a vial containing the substrate to create a 100x stock.[14]
-
BChE Working Solution: Prepare this solution fresh before use and protect it from light. For a 10 mL final volume, combine 9 mL of Assay Buffer, 1.0 mL of 10x DTNB stock solution, and 100 µL of 100x BTC stock solution.[14] This results in final assay concentrations of approximately 0.5 mM DTNB and 0.5-5 mM BTC, depending on the specific protocol.[15]
-
Sample Preparation: Prepare test samples (e.g., serum) by diluting them in Assay Buffer. A 400-fold dilution is often recommended for human serum to ensure a linear reaction rate.[15] Add 100 µL of diluted sample to the appropriate wells.
-
Controls: Prepare a blank control well containing 100 µL of Assay Buffer.[14]
-
Reaction Initiation: Add 100 µL of the freshly prepared BChE Working Solution to each well (samples and blank). This brings the total volume to 200 µL.[14]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[14]
-
Measurement: Measure the increase in absorbance at 410-412 nm using a microplate reader.[14][15] Readings should be taken at multiple time points (e.g., every minute for 10 minutes) to determine the initial reaction velocity (ΔA/min).[15][16]
-
Calculation:
-
Subtract the absorbance reading of the blank from all sample readings.
-
Calculate the rate of change in absorbance per minute (ΔA/min).
-
Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate into enzymatic activity (Units/L).
-
Kinetic Analysis of BChE
To determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the substrate, this compound (or its thio-analog).
-
Follow the general procedure for the BChE activity assay described above.
-
Prepare a series of BChE Working Solutions with different final concentrations of S-butyrylthiocholine iodide, typically ranging from 0.1 mM to 1.0 mM or higher.[17]
-
For each substrate concentration, measure the initial reaction velocity (v₀).
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Analyze the data using non-linear regression to fit the Michaelis-Menten equation or by using a linearized plot such as a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) to determine Km and Vmax.
BChE Inhibitor Screening
This compound is essential for screening and characterizing potential BChE inhibitors, which is a critical step in drug development for conditions like Alzheimer's disease.
-
Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, set up the following wells:
-
Sample [S]: BChE enzyme + test inhibitor.
-
Enzyme Control [EC]: BChE enzyme + solvent (without inhibitor). This represents 100% enzyme activity.
-
Inhibitor Control [IC]: BChE enzyme + a known BChE inhibitor (e.g., Rivastigmine).[18]
-
Solvent Control [SC]: BChE enzyme + the solvent used to dissolve the test compounds.
-
Background Control [BC]: Assay buffer only (no enzyme).
-
-
Pre-incubation: Add the BChE enzyme to the wells containing the test inhibitor, enzyme control, and solvent control. Incubate the plate for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the BChE Working Solution (containing BTC and DTNB) to all wells to start the reaction.
-
Measurement: Measure the absorbance kinetically as described in the activity assay protocol.
-
Calculation of Inhibition:
-
Calculate the activity for each well.
-
Determine the percent inhibition using the following formula: % Inhibition = [(Activity_EC - Activity_S) / Activity_EC] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce BChE activity by 50%).
-
BChE in Signaling and Disease
BChE co-regulates cholinergic neurotransmission by hydrolyzing acetylcholine, a function that becomes increasingly important in disease states like Alzheimer's, where AChE levels may decline.[19]
Safety and Handling
This compound and its thio-analog are classified as irritants. Users should take appropriate safety precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]
-
Precautions: Wear protective gloves, eye protection, and face protection.[20][21] Wash skin thoroughly after handling.[21] Use in a well-ventilated area and avoid breathing dust.[20][22]
-
Storage: Store in a cool, dry, and well-ventilated place, protected from moisture and light.[21][22] Refer to the specific product's Safety Data Sheet (SDS) for complete information.
References
- 1. Butyrylcholinesterase, cholinergic neurotransmission and the pathology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 5. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Noncholinergic functions of cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Butyrylcholinesterase is Associated with β-Amyloid Plaques in the Transgenic APPSWE/PSEN1dE9 Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Non-neuronal Role of Acetylcholinesterase in Bone Development and Degeneration [frontiersin.org]
- 11. This compound | C9H20INO2 | CID 17232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butyrylthiocholine iodide | C9H20INOS | CID 74630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. content.abcam.com [content.abcam.com]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
- 20. angenechemical.com [angenechemical.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. cephamls.com [cephamls.com]
The Hydrolysis of Butyrylcholine Iodide: A Substrate for Probing Cholinesterase Enzyme Kinetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholine (B1668140) iodide is a synthetic choline (B1196258) ester that serves as a crucial substrate for the in vitro characterization of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] While acetylcholine (B1216132) is the primary endogenous substrate for AChE, the use of butyrylcholine and its thio-analogue, butyrylthiocholine (B1199683), provides a valuable tool for differentiating the activity of these two closely related enzymes. This technical guide offers a comprehensive overview of the use of butyrylcholine iodide in cholinesterase research, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. Understanding the kinetic parameters of this compound hydrolysis by both AChE and BChE is of paramount importance in the development of selective inhibitors for these enzymes, which are key targets in the treatment of neurodegenerative diseases like Alzheimer's disease, as well as in the assessment of exposure to nerve agents and pesticides.[1]
Cholinesterase Enzymes: A Comparative Overview
AChE and BChE are serine hydrolases that share significant structural homology but exhibit distinct substrate specificities and localization. These differences are largely attributed to variations in the amino acid residues lining their active site gorges.[2][3]
-
Acetylcholinesterase (AChE) : Primarily found in the synapses of cholinergic neurons and at neuromuscular junctions, AChE is highly specific for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.[4] The active site gorge of AChE is narrower, which contributes to its substrate specificity.[5]
-
Butyrylcholinesterase (BChE) : Also known as pseudocholinesterase, BChE is predominantly found in plasma, liver, and glial cells.[6] It exhibits a broader substrate specificity, hydrolyzing a variety of choline esters, including butyrylcholine, and is capable of hydrolyzing acetylcholine as well.[7] The active site gorge of BChE is larger than that of AChE, accommodating bulkier substrates.[5]
The differential activity of these enzymes towards this compound forms the basis of many selective assays and is a key consideration in the design of specific enzyme inhibitors.
Quantitative Data: Enzyme Kinetics of this compound Hydrolysis
The enzymatic hydrolysis of this compound can be characterized by the Michaelis-Menten kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following table summarizes the kinetic parameters for the hydrolysis of butyrylthiocholine iodide (a commonly used analogue of this compound in colorimetric assays) by cholinesterases from various sources. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions (e.g., pH, temperature, buffer composition).
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Reference |
| Monopterus albus (Asian swamp eel) Brain ChE | Butyrylthiocholine Iodide | 0.459 | 3.304 | 7193 | |
| Monopterus albus (Asian swamp eel) Brain ChE | Acetylthiocholine (B1193921) Iodide | 0.901 | 3.316 | 3680.15 | |
| Human Erythrocyte AChE | Acetylthiocholine Iodide | 0.124 | 0.980 | - | |
| Human Serum BChE | Butyrylthiocholine Iodide | - | - | - | [6] |
Note: Direct comparative kinetic data for mammalian AChE with butyrylthiocholine iodide is not as readily available as for BChE, as it is not the preferred substrate. The data from Monopterus albus provides a useful comparison, showing a higher catalytic efficiency for butyrylthiocholine iodide over acetylthiocholine iodide by the cholinesterase in that species.
Experimental Protocols: Measuring Cholinesterase Activity
The most widely used method for determining cholinesterase activity with this compound (or its thio-analogue) is the spectrophotometric assay developed by Ellman. This assay is based on the reaction of the thiol group of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.
Detailed Protocol for Cholinesterase Activity Assay in a 96-Well Microplate Format
This protocol is adapted from standard Ellman's assay procedures for a 96-well plate format.[8]
Materials:
-
Butyrylthiocholine iodide (Substrate)
-
Acetylthiocholine iodide (Substrate for AChE control)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Purified acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Substrate Stock Solution (14 mM): Dissolve butyrylthiocholine iodide (or acetylthiocholine iodide) in the phosphate buffer to a final concentration of 14 mM. Prepare fresh daily.
-
Enzyme Working Solution: Prepare a working solution of AChE or BChE in the phosphate buffer at the desired concentration (e.g., 1 U/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
Assay Procedure:
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
Blank: 150 µL of phosphate buffer.
-
Control (No Inhibitor): 140 µL of phosphate buffer + 10 µL of enzyme solution.
-
Test Wells: 140 µL of phosphate buffer + 10 µL of enzyme solution.
-
-
DTNB Addition: Add 10 µL of 10 mM DTNB solution to all wells.
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 14 mM substrate stock solution to all wells except the blank.
-
Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank from the rates of the control and test wells.
-
The cholinesterase activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).
-
Visualizing the Core Concepts
Cholinergic Synaptic Transmission and Cholinesterase Action
The following diagram illustrates the key events at a cholinergic synapse, highlighting the role of cholinesterases in terminating the signal by hydrolyzing acetylcholine. BChE, although not typically localized directly in the synaptic cleft, can also contribute to acetylcholine hydrolysis in the surrounding environment.
Caption: Cholinergic neurotransmission at the synapse.
Experimental Workflow for Cholinesterase Activity Measurement
This diagram outlines the logical flow of the Ellman's assay for determining cholinesterase activity.
Caption: Workflow of the Ellman's assay.
Enzymatic Hydrolysis of Butyrylthiocholine Iodide
The following diagram illustrates the enzymatic reaction at the core of the Ellman's assay.
Caption: Enzymatic and colorimetric reactions.
Conclusion
This compound is an indispensable tool for the study of cholinesterase enzymes. Its differential hydrolysis by AChE and BChE allows for the characterization of their respective activities and the screening of selective inhibitors. The quantitative data derived from kinetic studies, combined with standardized experimental protocols such as the Ellman's assay, provide a robust framework for research in neuropharmacology and toxicology. The visual representations of the underlying biological and experimental processes further aid in the comprehension and design of experiments in this critical area of drug development and scientific inquiry.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of Cholinesterase Modeling and Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Site Gating and Substrate Specificity of Butyrylcholinesterase and Acetylcholinesterase: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in active-site gorge dimensions of cholinesterases revealed by binding of inhibitors to human butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-course of human cholinesterases-catalyzed competing substrate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of Butyrylcholine Iodide in Neurodegenerative Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyrylcholinesterase (BChE), a serine hydrolase, has emerged as a significant target in the study and potential treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD) and Parkinson's disease (PD). While initially considered secondary to acetylcholinesterase (AChE) in regulating acetylcholine (B1216132) levels, BChE's role in the progression of these disorders is now a subject of intense investigation. Butyrylcholine (B1668140) iodide, as a substrate for BChE, is a key chemical tool in this research, enabling the characterization of enzyme activity and the screening of potential therapeutic inhibitors. This technical guide provides an in-depth overview of the role of butyrylcholine iodide and, more commonly, its analog butyrylthiocholine (B1199683) iodide, in neurodegenerative disease research, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Introduction: The Significance of Butyrylcholinesterase in Neurodegeneration
In a healthy brain, acetylcholine (ACh), a crucial neurotransmitter for cognitive function, is primarily hydrolyzed by acetylcholinesterase (AChE). However, in the brains of individuals with Alzheimer's disease, AChE activity progressively declines, while BChE activity is maintained or even increases.[1] BChE is found in glial cells, white matter, and specific neuronal populations in brain regions critical for cognition.[2] Notably, BChE colocalizes with amyloid-beta (Aβ) plaques and neurofibrillary tangles, the pathological hallmarks of AD, suggesting its involvement in disease pathogenesis.[3] This has led to the "cholinergic hypothesis" of AD, which posits that cognitive decline is linked to a deficit in cholinergic neurotransmission.[4] Consequently, inhibiting cholinesterases, including BChE, is a primary therapeutic strategy to increase synaptic ACh levels.
In Parkinson's disease, alterations in BChE activity have also been observed, with some studies reporting decreased serum BChE activity in PD patients compared to healthy controls.[2] This suggests that BChE may also serve as a potential biomarker for PD and its associated dementia.[5]
This compound and Butyrylthiocholine Iodide as Substrates for BChE Activity Assays
This compound is a substrate for BChE, which hydrolyzes it into butyrate (B1204436) and choline. The measurement of this activity is fundamental to understanding BChE's function and for screening potential inhibitors.
It is crucial to distinguish between This compound and its sulfur-containing analog, S-butyrylthiocholine iodide . While both are substrates for BChE, the vast majority of published research and commercially available assay kits utilize butyrylthiocholine iodide . The reason for this preference lies in the ease of detection of the hydrolysis product. The hydrolysis of butyrylthiocholine iodide by BChE yields thiocholine (B1204863). Thiocholine readily reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. This colorimetric assay, known as the Ellman method, is simple, robust, and well-suited for high-throughput screening.
Assays using this compound are less common and typically rely on potentiometric methods to detect changes in pH or ion concentration resulting from the production of butyric acid and choline.[6][7] These methods, while effective, can be more complex to implement than the straightforward colorimetric Ellman's assay.
Quantitative Data in Neurodegenerative Disease Research
The following tables summarize key quantitative data related to BChE in Alzheimer's and Parkinson's diseases.
Table 1: Butyrylcholinesterase Activity in Neurodegenerative Diseases
| Disease | Sample Type | Finding | Reference |
| Alzheimer's Disease | Postmortem Brain Tissue (Orbitofrontal Cortex) | 9.3-fold increase in BChE-associated pathology in AD brains compared to cognitively normal individuals with Aβ plaques. | [8] |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | No significant change in BChE activity after treatment with donepezil (B133215) or galantamine; decrease in activity with rivastigmine. | |
| Alzheimer's Disease | Cerebrospinal Fluid (CSF) | CSF Cholinergic Index (ChAT/AChE activity) was 41% lower in AD patients than in individuals with mild cognitive impairment. | [3] |
| Parkinson's Disease | Serum | Decreased BChE activity in PD patients compared to healthy controls. | [2][5] |
| Parkinson's Disease with Dementia | Serum | BChE activity was lower in PD patients with dementia compared to those without. | [5] |
| Parkinson's Disease | Frontal Cortex | BChE activity was at control levels in demented PD patients but decreased in non-demented PD patients. | |
| Parkinson's Disease | Cerebrospinal Fluid (CSF) | Higher BChE activity in demented PD patients compared to non-demented patients. | |
| Parkinson's Disease | Cerebrospinal Fluid (CSF) | BChE activity correlated with the severity and duration of dementia. |
Table 2: IC50 Values of Selected Butyrylcholinesterase Inhibitors
| Inhibitor | BChE IC50 (µM) | AChE IC50 (µM) | Reference |
| Ethopropazine | 0.210 | - | [9] |
| Rivastigmine | - | - | [9] |
| Tacrine | - | - | [9] |
| Compound 1 | 0.12 ± 0.09 | - | [4] |
| Compound 7 | 0.38 ± 0.01 | - | [4] |
| Galantamine | 0.92 ± 0.01 | - |
Experimental Protocols
Colorimetric Assay for BChE Activity using Butyrylthiocholine Iodide (Ellman's Method)
This is the most widely used method for determining BChE activity.
Principle: BChE hydrolyzes butyrylthiocholine iodide to thiocholine and butyrate. The produced thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is directly proportional to the BChE activity.
Materials:
-
Butyrylcholinesterase (from human serum or other sources)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Test inhibitors (dissolved in an appropriate solvent like DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of butyrylthiocholine iodide in deionized water.
-
Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined to ensure the reaction rate is within the linear range of the assay.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to each well.
-
Add the BChE solution to each well.
-
For inhibitor screening, add various concentrations of the test inhibitor to the sample wells. For control wells (100% activity), add the same volume of the solvent used for the inhibitor.
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the butyrylthiocholine iodide solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Potentiometric Method for BChE Activity using this compound
This method directly measures the products of this compound hydrolysis.
Principle: BChE hydrolyzes this compound into butyric acid and choline. The production of these charged molecules leads to a change in the electrochemical potential of the solution, which can be measured using an ion-selective electrode.
Materials:
-
Butyrylcholinesterase
-
This compound (substrate)
-
Potentiometric sensor (e.g., a screen-printed electrode with an ionophore selective for butyrylcholine or its hydrolysis products)
-
pH meter or potentiometer
-
Reaction vessel with controlled temperature and stirring
Procedure:
-
Sensor Calibration: Calibrate the potentiometric sensor using standard solutions of known concentrations of butyrylcholine or one of its hydrolysis products.
-
Assay Setup:
-
Add a buffered solution to the reaction vessel.
-
Introduce the BChE enzyme into the solution.
-
Immerse the potentiometric sensor in the solution and allow the baseline potential to stabilize.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding a known concentration of this compound to the vessel.
-
Record the change in potential over time. The rate of change in potential is proportional to the BChE activity.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the slope of the potential vs. time curve.
-
For inhibitor studies, the assay is performed in the presence of various concentrations of the inhibitor, and the reduction in the reaction rate is measured.[6]
-
Visualizing the Role of Butyrylcholinesterase
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to BChE in neurodegenerative disease research.
BChE Signaling in Alzheimer's Disease Pathogenesis
Caption: BChE's role in Alzheimer's disease pathology.
Experimental Workflow for BChE Inhibitor Screening
Caption: Workflow for BChE inhibitor screening.
Logical Relationship of Cholinesterase Activity Assays
Caption: Logic of BChE activity assays.
Conclusion and Future Directions
This compound and its more commonly used analog, butyrylthiocholine iodide, are indispensable tools for investigating the role of BChE in neurodegenerative diseases. The research landscape strongly indicates that BChE is not a passive bystander but an active participant in the pathology of Alzheimer's disease and potentially other neurodegenerative conditions. The development of selective BChE inhibitors holds therapeutic promise, and the continued use of these substrates in high-throughput screening and mechanistic studies is crucial for advancing drug discovery efforts. Future research should focus on further elucidating the precise mechanisms by which BChE contributes to neurodegeneration and on developing more specific and potent BChE inhibitors with favorable pharmacokinetic profiles for clinical applications. Moreover, exploring the utility of BChE activity as a readily accessible biomarker for disease diagnosis and progression remains a promising avenue of investigation.
References
- 1. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CSF and Plasma Cholinergic Markers in Patients With Cognitive Impairment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CSF and Plasma Cholinergic Markers in Patients With Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric biosensors for cholinesterase inhibitor analysis based on mediatorless bioelectrocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Butyrylcholine iodide and its relevance to Alzheimer's disease
An In-depth Technical Guide on Butyrylcholine (B1668140) Iodide and its Relevance to Alzheimer's Disease
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, with the cholinergic system being a key area of pathological impact. While acetylcholinesterase (AChE) has traditionally been the primary focus of cholinergic research in AD, mounting evidence highlights the significant and evolving role of its sister enzyme, butyrylcholinesterase (BChE). Butyrylcholine iodide, as a specific substrate for BChE, is an indispensable tool for elucidating the enzyme's function, activity, and therapeutic potential in the context of AD. This guide provides a comprehensive overview of BChE's role in AD pathogenesis, its validation as a diagnostic and therapeutic target, and detailed protocols for its experimental investigation using this compound.
The Cholinergic Hypothesis and the Emergence of BChE
The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons leads to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh), contributing significantly to cognitive and memory deficits.[1][2] The primary strategy for symptomatic treatment has been to inhibit the enzymes that hydrolyze ACh, namely AChE and BChE.[1][3]
Initially, research focused on AChE as it is the predominant cholinesterase in the healthy brain.[4] However, in the AD brain, a notable shift occurs: AChE activity can decrease by up to 45%, while BChE activity is often found to be unchanged or significantly increased, by as much as 90%.[5][6][7] This alteration suggests a more prominent role for BChE in regulating acetylcholine levels as the disease progresses, making it an increasingly important target for therapeutic intervention.[7][8]
The Pathophysiological Relevance of BChE in Alzheimer's Disease
BChE's involvement in AD extends beyond simple acetylcholine hydrolysis. It has been intrinsically linked with the core pathologies of the disease: amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs).
-
Association with Amyloid Plaques: BChE is found to be co-localized with Aβ deposits in the brains of AD patients.[9] Studies suggest that BChE may play a role in the maturation of Aβ plaques, potentially transforming benign amyloid deposits into the malignant, neurotoxic forms that characterize AD.[4] This association is highly specific to AD, as BChE reactivity can differentiate the amyloid plaques of aging from those of dementia.[4]
-
Biomarker Potential: The accumulation of BChE in plaques preferentially in AD brains has led to its investigation as a highly specific biomarker.[10][11] Quantitative studies have shown that BChE-associated pathology provides exceptional diagnostic performance in distinguishing AD from cognitively normal individuals, even those with Aβ plaques.[10][11][12]
-
Neuroinflammation and Other Factors: BChE, primarily expressed in glial cells in the brain, may also play a role in neuroinflammatory processes associated with AD. Furthermore, there is evidence suggesting a relationship between BChE levels, iron homeostasis, and oxidative stress, all of which are implicated in AD pathogenesis.
References
- 1. Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer’s Disease—Could BCHE Genotyping Be Helpful in Alzheimer’s Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ant-tnsjournal.com [ant-tnsjournal.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. researchgate.net [researchgate.net]
- 7. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyrylcholinesterase: Potential Importance for the Symptoms and Progression of Cognitive Decline in People with Dementia|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of Butyrylcholinesterase Activity as a Sensitive and Specific Biomarker of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Butyrylcholinesterase (BChE) Activity Assay Using Butyrylcholine Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE), also known as plasma cholinesterase, is a serine hydrolase that plays a significant role in the hydrolysis of choline (B1196258) esters. Its activity is a critical biomarker for diagnosing organophosphate pesticide exposure, monitoring liver function, and identifying patients with prolonged paralysis risk following the administration of certain neuromuscular blocking agents.[1][2] Furthermore, BChE is a target of interest in the research of neurodegenerative diseases like Alzheimer's disease.[3][4]
This document provides a detailed protocol for determining BChE activity using butyrylcholine (B1668140) iodide as the substrate, based on the well-established Ellman's method.[5][6][7] This colorimetric assay is simple, sensitive, and readily adaptable for high-throughput screening in a 96-well microplate format.[1]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of S-butyrylthiocholine iodide by BChE to produce thiocholine (B1204863) and butyrate.[8] The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a disulfide exchange reaction. This reaction produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the increase in absorbance at 412 nm.[5] The rate of TNB formation is directly proportional to the BChE activity in the sample.[5]
Signaling Pathway
Caption: Enzymatic reaction and detection principle of the BChE assay.
Data Presentation
The following tables summarize typical quantitative data and reagent concentrations used in the BChE activity assay.
Table 1: Reagent Concentrations and Assay Conditions
| Parameter | Value | Reference |
| Buffer | 0.1 M Sodium Phosphate (B84403) | [5] |
| pH | 7.4 - 8.0 | [1][2] |
| Butyrylthiocholine Iodide (BTC) | 5 mM - 10 mM | [1] |
| 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) | 0.5 mM | [1] |
| Temperature | 25°C - 37°C | [1][8] |
| Wavelength for Absorbance Reading | 412 nm | [5] |
| Microplate Type | 96-well, clear, flat-bottom |
Table 2: Typical Kinetic Parameters for BChE
| Substrate | Enzyme Source | Km | Vmax | Reference |
| Mirabegron | Human BChE | 3.9 µM (final form E') | 1.6 min-1 (final form E') | [9] |
| Mirabegron | Human BChE | 23.5 µM (initial form E) | 7.3 min-1 (initial form E) | [9] |
| S-butyrylthiocholine iodide | Horse Serum BChE | 0.13 ± 0.01 µM | 156.20 ± 3.11 U mg-1 protein | [3] |
Experimental Protocols
This section provides a detailed methodology for measuring BChE activity in biological samples such as serum or plasma.
Required Materials
-
Butyrylcholinesterase (BChE) standard (e.g., from equine serum)
-
S-Butyrylthiocholine iodide (BTC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium Phosphate (for buffer preparation)
-
Biological samples (e.g., serum, plasma, tissue homogenates)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm[5]
-
Pipettes and tips
-
Deionized water
-
Protease inhibitor cocktail (for tissue samples)
Reagent Preparation
-
Assay Buffer (0.1 M Sodium Phosphate, pH 7.4): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 7.4.[1] This buffer can be stored at 4°C.
-
DTNB Solution (10 mM): Dissolve DTNB in the Assay Buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[5]
-
Butyrylthiocholine Iodide (BTC) Solution (10 mM): Dissolve BTC iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh on the day of the experiment.[5]
-
BChE Standard Stock Solution: Reconstitute lyophilized BChE in Assay Buffer to a known concentration (e.g., 1 U/mL). Aliquot and store at -20°C or as recommended by the supplier.
-
Sample Preparation:
-
Serum/Plasma: Dilute serum or plasma samples with Assay Buffer. A dilution factor of 1:100 to 1:400 is often recommended to ensure the readings fall within the linear range of the assay.[1]
-
Tissue Homogenates: Homogenize tissue samples in ice-cold Assay Buffer containing a protease inhibitor cocktail. Centrifuge the homogenate to remove cellular debris and use the supernatant for the assay.
-
Assay Procedure (96-Well Plate Format)
The following workflow can be used for determining BChE activity.
Caption: Experimental workflow for the BChE activity assay.
-
Set up the Microplate: Add reagents to each well of a 96-well plate as described in Table 3. Include wells for blanks (no enzyme), standards (known BChE concentrations), and samples. It is recommended to perform all measurements in duplicate or triplicate.
Table 3: Pipetting Scheme for BChE Assay
| Component | Blank Well | Standard Well | Sample Well |
| Assay Buffer | 160 µL | As needed to reach 160 µL | As needed to reach 160 µL |
| BChE Standard | 0 µL | Variable Volume | 0 µL |
| Sample | 0 µL | 0 µL | 10 µL (diluted) |
| DTNB Solution (0.5 mM final) | 20 µL | 20 µL | 20 µL |
| Pre-incubation | 10 min at 25°C | 10 min at 25°C | 10 min at 25°C |
| BTC Solution (5 mM final) | 20 µL | 20 µL | 20 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
-
Pre-incubation: After adding the sample/standard and DTNB, incubate the plate for 5-10 minutes at 25°C. This allows for the reaction of DTNB with any existing free sulfhydryl groups in the sample.[1]
-
Initiate the Reaction: Start the enzymatic reaction by adding the BTC solution to all wells.
-
Measure Absorbance: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm in kinetic mode. Record readings every minute for 10-20 minutes.[1]
Data Analysis
-
Calculate the Rate of Reaction: Plot the absorbance at 412 nm versus time for each well. The rate of the reaction (ΔAbs/min) is the slope of the linear portion of this curve.
-
Correct for Blank: Subtract the rate of the blank well from the rates of the standard and sample wells to correct for the non-enzymatic hydrolysis of the substrate.
-
Calculate BChE Activity: The BChE activity can be calculated using the following formula, based on the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) * (Total Assay Volume / (ε * Path Length * Sample Volume)) * 106
Where:
-
ΔAbs/min: The rate of change in absorbance per minute.
-
Total Assay Volume: The final volume in each well (in L).
-
ε (Molar Extinction Coefficient of TNB): 14,150 M-1cm-1 at 412 nm.[6]
-
Path Length: The light path length through the well (in cm). For a standard 96-well plate, this is typically calculated based on the volume in the well or measured by the plate reader.
-
Sample Volume: The volume of the sample added to the well (in L).
-
106: Conversion factor to express activity in µmol/min/L (U/L).
One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of butyrylthiocholine per minute at the specified conditions.[8]
-
Considerations and Troubleshooting
-
Linear Range: Ensure that the sample dilutions result in a reaction rate that is within the linear range of the assay. If the rate is too high, further dilute the sample.[1]
-
Interference: Some compounds can interfere with the assay by reacting with DTNB or inhibiting BChE. A sample blank (without substrate) can help identify such interference.[10]
-
Substrate and Reagent Stability: Butyrylthiocholine iodide and DTNB solutions should be protected from light and prepared fresh or stored appropriately to ensure their stability.[5]
-
pH: The optimal pH for BChE activity is typically between 7.4 and 8.5.[1][2] Ensure the buffer is at the correct pH.
-
Temperature: Maintain a consistent temperature throughout the assay, as enzyme activity is temperature-dependent.[1]
Conclusion
The butyrylcholinesterase activity assay using butyrylcholine iodide and Ellman's reagent is a robust and reliable method for quantifying BChE activity in various biological samples. The protocol outlined in these application notes provides a standardized procedure that can be adapted for specific research and clinical applications, including inhibitor screening and kinetic analysis. Careful attention to reagent preparation, sample handling, and data analysis will ensure accurate and reproducible results.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. arborassays.com [arborassays.com]
- 9. Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Butyrylcholinesterase Inhibition with Butyrylcholine Iodide using Ellman's Assay
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, plays a significant role in hydrolyzing choline (B1196258) esters, including the neurotransmitter acetylcholine.[1][2] Its activity is a key area of research in toxicology and drug development, particularly for Alzheimer's disease, where BChE activity increases as the disease progresses.[1][3] Ellman's assay is a simple, robust, and widely adopted colorimetric method for measuring cholinesterase activity.[4][5] The assay relies on the hydrolysis of a thiocholine (B1204863) substrate, such as S-butyrylthiocholine iodide (BTCI), by BChE.[6] This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][7][8] The rate of color formation is directly proportional to BChE activity, allowing for the effective screening and characterization of BChE inhibitors.[5]
These application notes provide a comprehensive protocol for determining the inhibitory activity of test compounds against BChE in a 96-well microplate format.
Quantitative Data Summary
The inhibitory potency of a compound against Butyrylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 is determined by measuring the BChE activity across a range of inhibitor concentrations.[9] Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive) by determining the inhibition constant (Ki).
Below is a table summarizing typical quantitative data obtained from BChE inhibition assays. Data for a hypothetical test inhibitor is provided for illustrative purposes, alongside reference compounds.
| Compound | Enzyme Target | IC50 Value | Ki Value | Inhibition Type |
| Test Inhibitor | Human BChE | 8.5 µM | 4.2 µM | Mixed-type |
| Donepezil | Equine BChE | 3.0 µM | - | Reversible |
| Rivastigmine | Equine BChE | 0.04 µM | - | Reversible |
| Eserine (Physostigmine) | Human BChE | ~20-50 nM | - | Reversible |
| Dihydrobenzodioxepine cymserine (B1245408) (DHBDC) | Human BChE | 3.6 - 12.2 nM | - | Reversible |
Table 1: Representative inhibitory data for BChE. IC50 and Ki values are crucial for comparing the potency and mechanism of different inhibitors. Data for reference compounds are adapted from literature.[10]
Experimental Protocols
This section provides a detailed methodology for performing the Ellman's assay to determine BChE inhibition. The protocol is optimized for a 96-well microplate format, allowing for high-throughput screening.
Required Reagents and Materials
-
Butyrylcholinesterase (BChE): Human serum or recombinant BChE.
-
Butyrylthiocholine Iodide (BTCI): Substrate for BChE.[6]
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB): Ellman's Reagent.[6]
-
Test Inhibitor: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Sodium Phosphate (B84403) Buffer: 0.1 M, pH 7.4 or 8.0.[4][6]
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode.[4]
-
Multichannel pipettes and sterile pipette tips.
-
Deionized water.
Preparation of Reagents
It is recommended to prepare fresh solutions on the day of the experiment.
-
Sodium Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ to achieve the desired pH. Sterilize if necessary.[6]
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of sodium phosphate buffer. Store in aliquots at -20°C, protected from light.[6]
-
BTCI Stock Solution (100 mM): Dissolve 31.7 mg of BTCI in 1 mL of deionized water. Store in aliquots at -20°C.[6]
-
BChE Working Solution: Prepare a working solution of BChE in the phosphate buffer. The final concentration should be optimized to yield a linear reaction rate (e.g., a change in absorbance of 0.1-0.2 per minute). A typical starting concentration is 0.05-0.1 U/mL.
-
Test Inhibitor Dilutions: Prepare a series of dilutions of the test inhibitor stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%, as it may affect enzyme activity.
Assay Procedure (96-Well Plate)
The total reaction volume for this protocol is 200 µL per well.[6]
-
Plate Setup: Design the plate layout to include wells for blanks, negative controls (no inhibitor), and test inhibitor concentrations.
-
Blank Wells: Contain all reagents except the enzyme. Used to subtract the background absorbance.
-
Control Wells: Contain all reagents, including the enzyme and the solvent used for the inhibitor, but no inhibitor. Represents 100% enzyme activity.
-
Inhibitor Wells: Contain all reagents, including the enzyme and the test inhibitor at various concentrations.
-
-
Reagent Addition:
-
Add 120 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4) to all wells.
-
Add 20 µL of the appropriate Test Inhibitor dilution to the inhibitor wells.
-
Add 20 µL of the inhibitor's solvent (e.g., buffer with DMSO) to the control and blank wells.
-
Add 20 µL of the BChE working solution to the control and inhibitor wells.
-
Add 20 µL of phosphate buffer to the blank wells (in place of the enzyme).
-
-
Pre-incubation: Mix the contents of the wells by gentle tapping or using a plate shaker. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation and Measurement:
-
Prepare a reaction-initiating mixture containing DTNB and BTCI. For a final concentration of 0.5 mM DTNB and 5 mM BTCI, mix appropriate volumes of their stock solutions in phosphate buffer.
-
Add 40 µL of the DTNB/BTCI mixture to all wells to start the reaction.[6]
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-20 minutes.
-
Data Analysis and Calculations
-
Calculate Reaction Rate (V): Determine the change in absorbance per minute (ΔAbs/min) for each well from the linear portion of the kinetic curve.[9]
-
Correct for Blank: Subtract the rate of the blank wells from the rates of all control and inhibitor wells.
-
Calculate Percentage of Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:[9] % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.[9]
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can be determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9]
Visualizations
Principle of the Ellman's Assay for BChE
The following diagram illustrates the two-step chemical reaction that forms the basis of the Ellman's assay.
Caption: Reaction mechanism of the Ellman's assay for BChE activity.
Experimental Workflow for BChE Inhibition Assay
This diagram provides a step-by-step overview of the experimental protocol.
Caption: Workflow of the BChE inhibition assay using Ellman's method.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Kinetic analysis of butyrylcholinesterase-catalyzed hydrolysis of acetanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wjpsronline.com [wjpsronline.com]
- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Studies with Butyrylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for conducting enzyme kinetics studies using Butyrylcholine iodide as a substrate. This document is tailored for researchers, scientists, and professionals involved in drug development who are investigating cholinesterases, such as Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE).
This compound is a widely used substrate in biochemical research, primarily for studying the activity of cholinesterase enzymes.[1] It is instrumental in understanding enzyme kinetics, inhibition, and the roles these enzymes play in various physiological and pathological processes.[1] Furthermore, it is a key component in assays developed to detect cholinesterase activity, which is crucial in toxicology and drug development, particularly in assessing the effects of nerve agents, pesticides, and potential therapeutics for neurodegenerative diseases like Alzheimer's disease.[1][2][3]
The most common method for measuring the enzymatic hydrolysis of this compound is the Ellman's method.[2][3][4] This colorimetric assay relies on the reaction of the product of hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[2] The rate of TNB formation is directly proportional to the cholinesterase activity.[2]
Key Enzymes and Their Relevance
-
Butyrylcholinesterase (BChE, EC 3.1.1.8): Also known as pseudocholinesterase, BChE is a serine hydrolase found in plasma and various tissues.[2][5][6] While its physiological role is not fully elucidated, it is known to hydrolyze acetylcholine (B1216132) and other choline (B1196258) esters.[7][8] BChE activity is often elevated in Alzheimer's disease, making it a significant therapeutic target.[3]
-
Acetylcholinesterase (AChE, EC 3.1.1.7): This enzyme is critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine in cholinergic synapses.[8][9] Inhibition of AChE is a primary strategy in the symptomatic treatment of Alzheimer's disease.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for enzyme kinetics studies using this compound (or the similar substrate Butyrylthiocholine iodide) with Butyrylcholinesterase. These values can vary depending on the specific experimental conditions.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) for Butyrylcholinesterase (BChE)
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg protein) | Experimental Conditions | Reference |
| Horse Serum | Butyrylcholine | 3.3 | 1.7 x 10³ s⁻¹ (kcat) | 37°C, pH 7.5 (Tris buffer) | [11] |
| Horse Serum | Butyrylthiocholine iodide | 0.13 µM | 156.20 | pH 7.5 (MOPS-KOH buffer) | [12] |
| Human Serum | Butyrylthiocholine iodide | Not specified | Not specified | pH 7.4, 25°C | [13] |
Table 2: Inhibitor Constants (Ki and IC50) for BChE Inhibitors
| Inhibitor | Type of Inhibition | Ki | IC50 | Substrate and Concentration | Reference |
| Methylrosmarinate | Linear Mixed | 3.73 ± 1.52 µM | 10.31 µM | Butyrylthiocholine iodide | [12] |
| Piboserod | Mixed Competitive | Not specified | 15.33 µM | Butyrylthiocholine iodide (15 mM) | [14] |
| Rotigotine | Non-competitive | Not specified | 12.76 µM | Butyrylthiocholine iodide (15 mM) | [14] |
| Dihydrobenzodioxepine cymserine (B1245408) (DHBDC) | Competitive | Not specified | 3.7 - 12.2 nM | 0.6 mM Butyrylthiocholine iodide | [3] |
| Choline | Competitive | 9.1 mM | Not specified | Butyrylcholine | [11] |
Experimental Protocols
Protocol 1: Determination of BChE Activity using Ellman's Method
This protocol outlines the steps for a kinetic assay to measure BChE activity in a 96-well plate format.
Materials and Reagents:
-
Butyrylcholinesterase (BChE) enzyme solution (e.g., from equine or human serum)
-
This compound (or Butyrylthiocholine iodide) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4-8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[2]
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.[2]
-
Substrate Solution (e.g., 10 mM Butyrylthiocholine iodide): Dissolve the substrate in deionized water.[2] The optimal concentration may need to be determined experimentally, with final assay concentrations often around 0.5 mM to 5 mM.[2][13]
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized to ensure the reaction rate is linear over the measurement period.[2]
-
-
Assay Setup (per well of a 96-well plate for a 200 µL final volume):
-
Add 125 µL of phosphate buffer.[2]
-
Add 25 µL of the BChE enzyme solution.
-
For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells (100% activity), add 10 µL of the vehicle (e.g., DMSO diluted in buffer).[2]
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-20 minutes.[2][4]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[2]
-
For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100[2]
-
Plot the % inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine Km and Vmax, vary the substrate concentration while keeping the enzyme concentration constant and plot the initial reaction rates against the substrate concentrations. Fit the data to the Michaelis-Menten equation.[15]
-
Protocol 2: Characterization of BChE Inhibitors
This protocol details the kinetic analysis to determine the type of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the BChE activity assay as described in Protocol 1.
-
Run the assay with multiple, fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (this compound).
-
Determine the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Generate Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.[14]
-
-
The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots versus the inhibitor concentration.[12]
Visualizations
Signaling Pathway of BChE Catalysis
The following diagram illustrates the enzymatic hydrolysis of Butyrylcholine by Butyrylcholinesterase.
Caption: Enzymatic hydrolysis of Butyrylcholine by BChE.
Experimental Workflow for Enzyme Kinetic Assay
This diagram outlines the general workflow for conducting an enzyme kinetics experiment.
Caption: General workflow for an enzyme kinetic assay.
Logical Relationship for Determining Inhibition Type
This diagram illustrates the logic used to determine the type of enzyme inhibition from kinetic data.
Caption: Decision tree for identifying enzyme inhibition type.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 6. Butyrylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flow microcalorimetric study of butyrylcholinesterase kinetics and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening [mdpi.com]
- 15. longdom.org [longdom.org]
Application Notes and Protocols for Butyrylcholine Iodide Assay in Toxicology and Pesticide Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The butyrylcholine (B1668140) iodide assay is a robust and widely adopted method for the determination of butyrylcholinesterase (BChE) activity. This enzyme, also known as plasma cholinesterase, plays a crucial role in the hydrolysis of choline (B1196258) esters.[1][2] In the field of toxicology and drug development, the inhibition of BChE is a significant biomarker for exposure to various toxic compounds, particularly organophosphate and carbamate (B1207046) pesticides.[2][3][4] These compounds are potent inhibitors of cholinesterases, and their presence can be quantified by measuring the decrease in BChE activity.[2][5] The assay is also pivotal in clinical chemistry for diagnosing intoxication with pesticides and nerve agents.[2]
The most common method for determining BChE activity is the spectrophotometric method developed by Ellman, which utilizes butyrylthiocholine (B1199683) iodide as the substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.[6][7][8] The enzymatic hydrolysis of butyrylthiocholine by BChE produces thiocholine (B1204863), which in turn reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), that can be quantified by measuring the absorbance at 412 nm.[7][9] The rate of color formation is directly proportional to the BChE activity.[9]
Principle of the Assay
The butyrylcholine iodide assay for BChE activity is based on the following reactions:
-
Enzymatic Hydrolysis: Butyrylcholinesterase (BChE) catalyzes the hydrolysis of butyrylthiocholine iodide to produce thiocholine and butyric acid.
-
Chromogenic Reaction: The resulting thiocholine reacts with Ellman's reagent (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically.
In the presence of inhibitors such as organophosphate or carbamate pesticides, the activity of BChE is reduced, leading to a slower rate of butyrylthiocholine hydrolysis and consequently, a decreased rate of color formation. The degree of inhibition is proportional to the concentration of the inhibitor present in the sample.
Applications in Toxicology and Pesticide Detection
-
Biomarker of Exposure: BChE activity in blood plasma is a sensitive and established biomarker for assessing exposure to organophosphate and carbamate pesticides.[2][10]
-
Environmental Monitoring: The assay can be adapted for the detection of pesticide residues in environmental samples, contributing to food safety and environmental protection.[4]
-
Clinical Diagnostics: In clinical toxicology, the BChE assay is a primary tool for diagnosing and monitoring patients with organophosphate poisoning.[2]
-
Drug Development: The assay is used to screen for and characterize the inhibitory potential of new chemical entities on BChE, which is relevant in the development of drugs for neurodegenerative diseases like Alzheimer's, where BChE activity is elevated.[1][11][12]
Experimental Workflow
The general workflow for assessing pesticide inhibition using the this compound assay involves measuring and comparing the BChE activity in the presence and absence of the suspected inhibitor.
Caption: Experimental workflow for pesticide detection using the this compound assay.
Signaling Pathway Diagram
The enzymatic reaction and detection principle can be visualized as a straightforward pathway.
Caption: Enzymatic reaction pathway of the this compound assay.
Detailed Experimental Protocols
Protocol 1: Determination of Butyrylcholinesterase (BChE) Activity
This protocol is adapted from the widely used Ellman's method and can be performed in a 96-well microplate format for high-throughput analysis.[2][8]
Materials and Reagents:
-
Butyrylcholinesterase (BChE) from human serum or other sources
-
Butyrylthiocholine Iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Microplate reader capable of reading absorbance at 412 nm
-
96-well microtiter plates
-
Purified water
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
BTCI Solution (100 mM): Dissolve butyrylthiocholine iodide in purified water to a final concentration of 100 mM. Store in small aliquots at -20°C.
-
BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration will depend on the source and activity of the enzyme. A typical starting point is a solution that yields a change in absorbance of 0.1 to 0.2 per minute. For serum samples, a 400-fold dilution is often recommended.[2]
Assay Procedure:
-
Assay Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture as follows:
-
150 µL of 100 mM Phosphate Buffer (pH 7.4)
-
20 µL of BChE enzyme solution (or diluted plasma sample)
-
10 µL of 10 mM DTNB solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 5 minutes.
-
Reaction Initiation: To start the reaction, add 20 µL of 100 mM BTCI solution to each well.
-
Absorbance Measurement: Immediately start measuring the absorbance at 412 nm every minute for at least 5 minutes using a microplate reader.[2]
-
Blank Measurement: Prepare a blank well containing all reagents except the BChE enzyme solution to correct for non-enzymatic hydrolysis of the substrate.
Calculation of BChE Activity:
The BChE activity is calculated from the rate of change in absorbance (ΔA/min) using the Beer-Lambert law:
Activity (U/mL) = (ΔA/min) / (ε × l) × (Total Volume / Sample Volume) × Dilution Factor
Where:
-
ΔA/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[7]
-
l is the path length of the cuvette or well (in cm).
-
Total Volume is the final volume in the well (e.g., 200 µL).
-
Sample Volume is the volume of the enzyme solution added (e.g., 20 µL).
-
Dilution Factor is the dilution factor of the original sample.
One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes one micromole of butyrylthiocholine per minute under the specified conditions.[2]
Protocol 2: Assay for Pesticide Inhibition of BChE
This protocol determines the inhibitory effect of a sample (e.g., a suspected pesticide) on BChE activity.
Materials and Reagents:
-
All reagents from Protocol 1.
-
Pesticide standard or sample to be tested.
Procedure:
-
Prepare a range of pesticide concentrations: Serially dilute the pesticide standard or sample in the appropriate solvent (e.g., ethanol (B145695) or DMSO, ensuring the final solvent concentration in the assay is low, typically <1%).
-
Pre-incubation with Inhibitor:
-
In the wells of a 96-well plate, add:
-
130 µL of 100 mM Phosphate Buffer (pH 7.4)
-
20 µL of BChE enzyme solution
-
20 µL of the pesticide dilution (or solvent for the control)
-
-
Mix gently and incubate for a defined period (e.g., 15-30 minutes) at 25°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB solution.
-
Initiate the reaction by adding 20 µL of 100 mM BTCI solution.
-
Immediately measure the absorbance at 412 nm kinetically as described in Protocol 1.
-
-
Control and Blank:
-
Positive Control (100% activity): Replace the pesticide solution with the same volume of solvent.
-
Blank: Contains all reagents except the enzyme.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA/min) for each pesticide concentration and the control.
-
Calculate the percentage of inhibition for each pesticide concentration using the following formula:
% Inhibition = [1 - (Rate of sample / Rate of control)] × 100
-
Plot the % Inhibition against the logarithm of the pesticide concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of BChE activity).
Data Presentation
Table 1: Kinetic Parameters of Human Butyrylcholinesterase
| Parameter | Value | Substrate | Conditions | Reference |
| kcat | 24,000 min⁻¹ | Butyrylthiocholine (0.01-0.1 mM) | pH 7.0, 25°C | [13] |
| kcat | 76,800 min⁻¹ | Butyrylthiocholine (0.4-40 mM) | pH 7.0, 25°C | [13] |
| kcat | 45,500 min⁻¹ | Butyrylthiocholine | pH 8.0 | [13] |
| kcat | 30,600 min⁻¹ | Acetylthiocholine | pH 8.0 | [13] |
| Specific Activity | 720 µmoles/min/mg | 1 mM Butyrylthiocholine | pH 7.0, 25°C | [13] |
| Km | 0.419 mM | Butyrylthiocholine | - | [11] |
| Vm | 156.20 ± 3.11 U/mg | Butyrylthiocholine | - | [14] |
| Ks | 0.13 ± 0.01 µM | Butyrylthiocholine | - | [14] |
Table 2: IC50 Values of Various Inhibitors on Butyrylcholinesterase
| Inhibitor | IC50 Value | Enzyme Source | Reference |
| Cymserine (B1245408) | 63 - 100 nM | Human BChE | [12] |
| Dihydrobenzodioxepine Cymserine | 13.28 nM (at 0.6 mM BuSCh) | Human BChE | [1] |
| Fluorobenzylcymserine | 4.79 - 6.10 nM | Human Serum BChE | [11] |
| Methylrosmarinate | 10.31 µM | BChE | [14] |
| Boldine | 321.85 µmol/l (Ki) | Human BChE | [15][16] |
| Compound 7 (from study) | 9.72 µM | Equine BuChE | [17] |
| Rivastigmine | 0.495 µM | Equine BuChE | [17] |
| Tacrine | 0.014 µM | Equine BuChE | [17] |
| M. alternifolia extract | 85.6 ± 0.7 µg/mL | BChE | |
| C. sinensis extract | 127.8 ± 0.6 µg/mL | BChE |
Table 3: Detection Limits of Pesticides Using Cholinesterase-Based Biosensors
| Pesticide | Detection Limit | Sensor Type | Reference |
| Bendiocarb | ~1 nM | Reagentless paper-based | [18] |
| Carbaryl | ~10 nM | Reagentless paper-based | [18] |
| Paraoxon | ~1 nM | Reagentless paper-based | [18] |
| Malathion | ~10 nM | Reagentless paper-based | [18] |
| Diazinon | 10⁻⁷ mg L⁻¹ | Potentiometric | [19] |
| Profenofos | 10⁻⁷ mg L⁻¹ | Potentiometric | [19] |
| Diisopropylfluorophosphate (DFP) | 10 nmol/L | Piezoelectric | [4] |
References
- 1. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. Assessment of acetylcholinesterase and butyrylcholinesterase activities in blood plasma of agriculture workers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Butyrylcholinesterase with Fluorobenzylcymserine, An Experimental Alzheimer’s Drug Candidate: Validation of Enzoinformatics Results by Classical and Innovative Enzyme Kinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butyrylcholinesterase for protection from organophosphorus poisons; catalytic complexities and hysteretic behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. db.cngb.org [db.cngb.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Diagnostic Assays Using Butyrylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholine (B1668140) iodide is a synthetic choline (B1196258) ester that serves as a primary substrate for the enzyme butyrylcholinesterase (BChE), also known as pseudocholinesterase.[1] BChE is a serine hydrolase predominantly synthesized in the liver and found in high concentrations in human plasma.[2] While structurally similar to acetylcholinesterase (AChE), BChE exhibits a broader substrate specificity. Its physiological roles are diverse, including the hydrolysis of the neurotransmitter acetylcholine (B1216132), detoxification of certain drugs and poisons, and involvement in lipid metabolism.[3][4]
The measurement of BChE activity using butyrylcholine iodide is a cornerstone of various diagnostic and research applications. In clinical toxicology, it is a critical biomarker for exposure to organophosphorus compounds and carbamates, which are potent BChE inhibitors. Furthermore, fluctuations in BChE levels are indicative of liver function, with decreased activity often associated with liver disease.[5][6] Emerging research has also implicated BChE in the pathology of neurodegenerative disorders, particularly Alzheimer's disease, making it a target for both diagnostics and drug development.[7]
These application notes provide detailed protocols for the quantification of BChE activity and the screening of BChE inhibitors using this compound in a microplate-based colorimetric assay.
Principle of the Assay: Ellman's Method
The most widely used method for determining BChE activity is the colorimetric assay developed by Ellman. This method utilizes a thiocholine (B1204863) ester substrate, such as S-butyrylthiocholine iodide. BChE hydrolyzes S-butyrylthiocholine iodide to produce thiocholine. Thiocholine, in turn, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion. The rate of TNB²⁻ formation, which can be quantified by measuring the absorbance at 412 nm, is directly proportional to the BChE activity in the sample.[8][9]
Figure 1: Principle of the Ellman's method for BChE activity measurement.
Applications
Toxicology: Monitoring Pesticide and Nerve Agent Exposure
Organophosphorus compounds and carbamates are widely used as pesticides and have also been developed as nerve agents. These agents exert their toxicity by inhibiting cholinesterases. Monitoring BChE activity in plasma is a primary method for assessing exposure and the biological effects of these toxic compounds. A significant decrease in BChE activity is a strong indicator of poisoning.
Clinical Chemistry: Liver Function Test
BChE is synthesized in the liver, and its level in the serum is a sensitive indicator of hepatic synthetic function.[5] Reduced BChE activity can be a marker for various liver diseases, including hepatitis, cirrhosis, and hepatocellular carcinoma.[6] Conversely, recovery from liver damage can be monitored by observing the return of BChE levels to the normal range.[1]
Neurodegenerative Disease Research: Alzheimer's Disease
In the healthy brain, AChE is the primary enzyme responsible for acetylcholine hydrolysis. However, in the brains of individuals with advanced Alzheimer's disease, AChE activity decreases while BChE activity increases. BChE is also found to be associated with amyloid plaques, a hallmark of Alzheimer's disease.[7] This makes BChE a potential biomarker and a therapeutic target for the disease.[10] Assays using this compound are crucial for screening potential BChE inhibitors that could serve as drug candidates.
Quantitative Data Summary
Table 1: Kinetic Parameters of Butyrylcholinesterase with Thiocholine Substrates
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters of enzyme kinetics. Km represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg protein) | Reference |
| Horse Serum | S-Butyrylthiocholine iodide | 130 ± 10 | 156.20 ± 3.11 | [11] |
| Human Plasma | Butyrylthiocholine iodide | ~300 - 3300 | Not Specified | [12] |
Note: Kinetic parameters can vary depending on assay conditions such as pH, temperature, and buffer composition.
Table 2: BChE Activity in Human Plasma/Serum in Health and Disease
Normal BChE activity in human plasma varies among populations, but typical reference ranges have been established. Deviations from these ranges can be indicative of various pathological conditions.
| Condition | BChE Activity Range (U/L) | Change from Normal | Reference(s) |
| Healthy Adults | ~4,500 - 14,500 | Normal | [1][13] |
| Pregnancy / Oral Contraceptives | 2,400 - 6,000 | Decreased | [12] |
| Liver Disease (Cirrhosis, Hepatitis) | Significantly Decreased | Decreased | [5][6] |
| Organophosphate Poisoning | Significantly Decreased | Decreased | |
| Malnutrition | Decreased | Decreased | [5] |
| Inflammation (Acute) | Decreased | Decreased | [5] |
| Parkinson's Disease | 6,869 ± 1,343 | Decreased | [14] |
| Dementia with Lewy Bodies | Lower than Healthy Controls and AD | Decreased | [15] |
| Obesity / Metabolic Syndrome | Increased | Increased | [1] |
Table 3: Inhibitory Potency (IC₅₀) of Common Cholinesterase Inhibitors against BChE
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | BChE Source | IC₅₀ (nM) | Reference(s) |
| Tacrine | Human Serum | 25.6 | [16] |
| Donepezil | Human | ~3,000 | [10] |
| Rivastigmine | Human | 16 - 238 | [10] |
| Neostigmine | Not Specified | 84 | [17] |
| Physostigmine | Not Specified | 67 | [10] |
Experimental Protocols
Protocol 1: Measurement of Butyrylcholinesterase Activity
This protocol is adapted for a 96-well microplate format and is based on the Ellman's method.
A. Reagents and Materials
-
Butyrylcholinesterase (BChE) source (e.g., human plasma, serum, or purified enzyme)
-
S-Butyrylthiocholine iodide (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
B. Preparation of Solutions
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light.
-
Substrate Solution (75 mM Butyrylthiocholine iodide): Dissolve 24 mg of S-butyrylthiocholine iodide in 1 mL of deionized water. Prepare fresh or store in aliquots at -20°C for up to one week.[18]
-
Sample Preparation: Dilute human serum or plasma samples 1:400 with Assay Buffer.[18] The optimal dilution factor may need to be determined empirically to ensure the reaction rate is within the linear range of the assay.
C. Assay Procedure
Figure 2: Workflow for BChE activity measurement.
-
To each well of a 96-well plate, add the following reagents in order:
-
10 µL of diluted sample (e.g., 1:400 diluted serum). For blank wells, add 10 µL of Assay Buffer.
-
40 µL of Assay Buffer.
-
50 µL of 2 mM DTNB (diluted from 10 mM stock in Assay Buffer).
-
-
Incubate the plate for 10 minutes at 25°C in the microplate reader to allow sulfhydryl groups in the sample to react with DTNB.[18]
-
Prepare the reaction-initiating solution by diluting the substrate stock to the desired final concentration (e.g., 5 mM).
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well. The final volume in each well will be 200 µL.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
D. Data Analysis
-
For each well, plot absorbance versus time.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of each sample.
-
Calculate the BChE activity using the Beer-Lambert law:
-
Activity (U/L) = (ΔAbs/min * Total Assay Volume (L)) / (ε * Path Length (cm) * Sample Volume (L)) * Dilution Factor
-
Where:
-
ε (Molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
Path length is typically determined by the microplate reader or can be calculated based on the volume in the well.
-
-
Protocol 2: Screening for Butyrylcholinesterase Inhibitors
This protocol is designed to determine the IC₅₀ value of a test compound.
A. Additional Reagents
-
Test inhibitor compound, dissolved in a suitable solvent (e.g., DMSO) to make a stock solution.
-
Solvent used for the inhibitor (e.g., DMSO) for the control wells.
B. Assay Procedure
Figure 3: Workflow for BChE inhibitor screening.
-
Prepare serial dilutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add the BChE enzyme solution to each well, except for the blank.
-
Add a small volume (e.g., 10 µL) of each inhibitor dilution to the sample wells.
-
To the control wells (representing 100% enzyme activity), add the same volume of the solvent used to dissolve the inhibitor.
-
Pre-incubate the plate at room temperature for 10-20 minutes to allow the inhibitor to interact with the enzyme.
-
Follow steps C3-C5 from Protocol 1 to initiate the reaction and measure the kinetic reads.
C. Data Analysis
-
Calculate the reaction rate for each inhibitor concentration as described in Protocol 1 (Section D).
-
Calculate the percentage of inhibition for each concentration using the following formula:
-
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable software to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
Cholinergic Signaling and the Role of Butyrylcholinesterase
In the nervous system, cholinergic signaling is mediated by the neurotransmitter acetylcholine (ACh). ACh is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to cholinergic receptors on the postsynaptic neuron, thereby propagating the nerve impulse. To terminate the signal, ACh is rapidly hydrolyzed by cholinesterases. While AChE is the primary enzyme responsible for this at the synapse, BChE also contributes to ACh hydrolysis, particularly when AChE is saturated or inhibited. In pathological conditions like Alzheimer's disease, where AChE levels may be reduced, the role of BChE in regulating acetylcholine levels becomes more significant.[4]
Figure 4: Role of BChE in the cholinergic synapse.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | Inactive enzyme | Use a fresh aliquot of enzyme; verify activity with a positive control. |
| Degraded substrate or DTNB | Prepare fresh substrate and DTNB solutions. Store stock solutions appropriately (protected from light, at recommended temperature). | |
| Incorrect buffer pH | Verify the pH of the assay buffer. The optimal pH is typically between 7.4 and 8.0. | |
| High background signal (in blank wells) | Spontaneous hydrolysis of substrate | This is expected to some extent. Ensure this rate is subtracted from all sample measurements. If excessively high, check the purity of the substrate and buffer. |
| Contaminated reagents | Use fresh, high-purity water and reagents. | |
| Non-linear reaction rate | Substrate depletion | Dilute the enzyme sample further to slow down the reaction rate. |
| Enzyme instability | Ensure the assay temperature is stable and within the optimal range for the enzyme (usually 25-37°C). | |
| Sample viscosity (for serum/plasma) | Ensure thorough mixing of the diluted sample in the well before starting the reaction.[18] | |
| Inconsistent results between replicates | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like plasma/serum. |
| Temperature fluctuations | Ensure the microplate reaches thermal equilibrium in the reader before initiating the reaction. Avoid "edge effects" by not using the outer wells of the plate or by surrounding them with water. | |
| Known inhibitor shows no effect | Degraded inhibitor compound | Prepare a fresh stock solution of the inhibitor. Store aliquots to avoid repeated freeze-thaw cycles. |
| Incorrect inhibitor concentration | Re-calculate dilutions. Verify the concentration of the stock solution if possible. | |
| Assay conditions not optimal for inhibition | Check that pH and temperature are appropriate. Ensure sufficient pre-incubation time for the inhibitor and enzyme. |
References
- 1. Butyrylcholinesterase as a prognostic marker: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging significance of butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Serum Cholinesterase Level as A diagnostic Marker in Chronic Liver Disease [amj.journals.ekb.eg]
- 7. The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ellmans Protocol Colorimetric Determination of Cholinesterase Activities | PDF | Hydrolysis | Buffer Solution [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Cholinesterase (EC 3.1.1.8) with butyrylthiocholine-iodide as substrate: references depending on age and sex with special reference to hormonal effects and pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. Serum Butyrylcholinesterase Activity: A Biomarker for Parkinson's Disease and Related Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma butyrylcholinesterase activity: a possible biomarker for differential diagnosis between Alzheimer's disease and dementia with Lewy bodies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of new acetylcholinesterase and butyrylcholinesterase inhibitors through structure-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25887E [pubs.rsc.org]
- 17. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenotyping Butyrylcholinesterase (BChE) Variants in Serum Using Butyrylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase primarily synthesized in the liver and found in high concentrations in blood plasma.[1] It plays a significant role in the metabolism of various choline (B1196258) esters, including the muscle relaxant succinylcholine.[1][2] Genetic variants of the BCHE gene can lead to altered enzyme activity, which can have significant clinical implications, most notably prolonged apnea (B1277953) following the administration of succinylcholine.[2] Therefore, the accurate phenotyping of BChE variants is crucial for personalized medicine and drug development.
This document provides detailed application notes and protocols for the phenotyping of BChE variants in serum, with a focus on the use of butyrylcholine (B1668140) iodide as a substrate. While butyrylthiocholine (B1199683) iodide is more commonly used in colorimetric assays, this guide will also detail the necessary methodologies for using butyrylcholine iodide. Phenotyping is primarily achieved by measuring the basal BChE activity and its inhibition by specific inhibitors, namely dibucaine (B1670429) and fluoride (B91410). The resulting "Dibucaine Number" (DN) and "Fluoride Number" (FN) are characteristic of different BChE phenotypes.[3]
Principle of BChE Phenotyping
The phenotyping of BChE variants relies on the differential inhibition of the enzyme's activity by specific chemical agents. The most common inhibitors used are dibucaine and sodium fluoride. Different genetic variants of BChE exhibit varying degrees of sensitivity to these inhibitors. By measuring the extent of inhibition, one can infer the presence of specific variants.[2][4]
The key parameters determined are:
-
Total BChE Activity: The baseline rate of substrate hydrolysis by the enzyme.
-
Dibucaine Number (DN): The percentage of BChE activity that is inhibited by a standardized concentration of dibucaine.
-
Fluoride Number (FN): The percentage of BChE activity that is inhibited by a standardized concentration of sodium fluoride.
These inhibitor numbers, often in conjunction with the total enzyme activity, allow for the classification of individuals into different phenotypes, such as the usual (wild-type), atypical, fluoride-resistant, and silent variants.[3]
Data Presentation
The interpretation of BChE phenotyping results relies on comparing the obtained Dibucaine and Fluoride Numbers to established reference ranges for known phenotypes.
| Phenotype | Genotype (Common Alleles) | Relative BChE Activity (%) | Dibucaine Number (DN) Range | Fluoride Number (FN) Range |
| Usual (Normal) | UU | 100 | 71 - 85 | 50 - 65 |
| Heterozygous Atypical | UA | 50 - 75 | 50 - 60 | 40 - 50 |
| Homozygous Atypical | AA | 20 - 30 | 20 - 30 | 15 - 25 |
| Heterozygous Fluoride-Resistant | UF | 75 | 60 - 70 | 30 - 40 |
| Homozygous Fluoride-Resistant | FF | 30 - 50 | 30 - 40 | 20 - 30 |
| Atypical-Fluoride Heterozygote | AF | 25 - 40 | 20 - 30 | 20 - 30 |
| Silent (Heterozygote) | US | 50 | 71 - 85 | 50 - 65 |
| Silent (Homozygote) | SS | < 10 | Not applicable | Not applicable |
| Kalow Variant (Heterozygote) | UK | 60 - 80 | 71 - 85 | 50 - 65 |
| Kalow Variant (Homozygote) | KK | 30 - 60 | 71 - 85 | 50 - 65 |
Note: Relative BChE activity is a general guide and can vary. The Dibucaine and Fluoride numbers are the primary determinants for phenotyping.
Kinetic Parameters of BChE Variants
While Dibucaine and Fluoride numbers are the cornerstones of phenotyping, the intrinsic kinetic properties of BChE variants, such as the Michaelis constant (Km) and maximum velocity (Vmax), are also altered. It is important to note that most of the available kinetic data has been generated using butyrylthiocholine as the substrate due to its suitability for the widely used colorimetric Ellman's method. Data for this compound is scarce. The following table provides reference kinetic data for butyrylthiocholine.
| BChE Variant | Substrate | Km (mM) | Vmax (relative to Usual) |
| Usual (UU) | Butyrylthiocholine | ~0.3 - 0.5 | 100% |
| Atypical (AA) | Butyrylthiocholine | ~8 - 10 | ~30% |
| Fluoride-Resistant (FF) | Butyrylthiocholine | ~1 - 2 | ~50% |
Note: These values are approximate and can vary depending on assay conditions. The increased Km of the atypical variant for choline esters is a key feature of its reduced catalytic efficiency.
Experimental Protocols
Two primary methodologies for measuring BChE activity for phenotyping are presented below. The first is the widely adopted colorimetric method using butyrylthiocholine iodide. The second describes the principles and a general protocol for a potentiometric method suitable for the direct measurement of this compound hydrolysis.
Protocol 1: Colorimetric Phenotyping Assay using Butyrylthiocholine Iodide (Ellman's Method)
This is the most common method for determining BChE activity and inhibitor numbers. It is based on the measurement of the rate of production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Butyrylthiocholine iodide (Substrate)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Dibucaine hydrochloride (Inhibitor)
-
Sodium fluoride (Inhibitor)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Human serum sample
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
Butyrylthiocholine Iodide Solution (10 mM): Dissolve butyrylthiocholine iodide in deionized water.
-
Dibucaine Solution (10 µM): Prepare a stock solution of dibucaine hydrochloride and dilute to the final working concentration in phosphate buffer.
-
Sodium Fluoride Solution (50 µM): Prepare a stock solution of sodium fluoride and dilute to the final working concentration in phosphate buffer.
-
-
Sample Preparation:
-
Centrifuge whole blood to obtain serum.
-
Dilute the serum sample with phosphate buffer. A dilution of 1:100 to 1:400 is typically recommended to ensure the reaction rate is within the linear range of the assay.
-
-
Assay Setup (in a 96-well plate):
-
Prepare three sets of wells for each sample: one for total activity, one for dibucaine inhibition, and one for fluoride inhibition.
-
Total Activity Wells: Add diluted serum and phosphate buffer.
-
Dibucaine Inhibition Wells: Add diluted serum and the dibucaine solution.
-
Fluoride Inhibition Wells: Add diluted serum and the sodium fluoride solution.
-
Include blank wells containing all reagents except the serum to correct for spontaneous substrate hydrolysis.
-
-
Enzyme Reaction and Measurement:
-
Add the DTNB solution to all wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the butyrylthiocholine iodide solution to all wells.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate Total BChE Activity: Use the rate from the "Total Activity" wells.
-
Calculate Inhibitor Numbers:
-
Dibucaine Number (DN) = (1 - (Rate with Dibucaine / Rate without Dibucaine)) x 100%
-
Fluoride Number (FN) = (1 - (Rate with Fluoride / Rate without Fluoride)) x 100%
-
-
Protocol 2: Potentiometric Phenotyping Assay using this compound
This method directly measures the hydrolysis of this compound by monitoring changes in pH resulting from the production of butyric acid. This avoids the use of DTNB and is suitable for substrates that do not contain a thiol group.
Materials:
-
This compound (Substrate)
-
Dibucaine hydrochloride (Inhibitor)
-
Sodium fluoride (Inhibitor)
-
Weakly buffered reaction solution (e.g., low concentration Tris buffer or unbuffered saline)
-
Human serum sample
-
pH meter with a micro-electrode or a pH-stat autotitrator
-
Thermostatted reaction vessel
Procedure:
-
Reagent Preparation:
-
Substrate Solution: Prepare a stock solution of this compound in deionized water.
-
Inhibitor Solutions: Prepare stock solutions of dibucaine hydrochloride and sodium fluoride.
-
-
Sample Preparation:
-
Centrifuge whole blood to obtain serum.
-
Dilute the serum in the weakly buffered reaction solution.
-
-
Assay Setup:
-
The assay is performed in a thermostatted reaction vessel.
-
Three separate runs are required for each sample: one for total activity, one for dibucaine inhibition, and one for fluoride inhibition.
-
-
Enzyme Reaction and Measurement (pH-Stat Method):
-
Add the diluted serum to the reaction vessel. For inhibited reactions, add the respective inhibitor and allow for a pre-incubation period.
-
Initiate the reaction by adding the this compound substrate.
-
The pH-stat apparatus will automatically titrate the reaction mixture with a standardized base (e.g., NaOH) to maintain a constant pH.
-
The rate of addition of the base is recorded, which is directly proportional to the rate of butyric acid production and thus the BChE activity.
-
-
Data Analysis:
-
The rate of reaction is determined from the rate of titrant addition.
-
Calculate the Dibucaine Number (DN) and Fluoride Number (FN) using the same formulas as in the colorimetric method.
-
Visualization of Workflows and Logic
BChE Phenotyping Workflow (Colorimetric Method)
Caption: Workflow for BChE phenotyping using the colorimetric Ellman's method.
BChE Phenotyping Workflow (Potentiometric Method)
Caption: Workflow for BChE phenotyping using the potentiometric pH-stat method.
BChE Phenotype Classification Logic
Caption: Logical flow for classifying BChE phenotypes based on inhibitor numbers.
References
Application Note and Protocol: Spectrophotometric Measurement of Butyrylcholinesterase (BChE) Activity with Butyrylcholine Iodide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase enzyme primarily found in mammalian plasma, liver, and the nervous system.[1][2] BChE plays a crucial role in hydrolyzing choline-based esters, including the neurotransmitter acetylcholine, and is involved in the detoxification of various compounds.[3][4] Its activity is a significant biomarker for liver function, exposure to organophosphates and other cholinesterase inhibitors, and has been implicated in the progression of diseases like Alzheimer's.[1][2][5][6] Therefore, the accurate measurement of BChE activity is essential for both basic research and clinical diagnostics. This application note provides a detailed protocol for the spectrophotometric measurement of BChE activity using butyrylcholine (B1668140) iodide as a substrate, based on the well-established Ellman's method.[5][6][7]
Principle of the Assay
The spectrophotometric assay for BChE activity is based on the Ellman's method, a reliable and widely used colorimetric technique.[5][6][7][8] The assay involves two sequential reactions. First, Butyrylcholinesterase (BChE) catalyzes the hydrolysis of the substrate, S-Butyrylthiocholine Iodide (BTCI), to produce thiocholine (B1204863) and butyric acid.[3][6] The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).[2][5][6][9] The rate of TNB formation is directly proportional to the BChE activity and can be quantified by measuring the increase in absorbance at 412 nm.[1][5][6][10]
Figure 1: Biochemical reaction pathway for BChE activity measurement.
Experimental Protocols
This protocol is designed for a 96-well microplate format, which is suitable for high-throughput screening.
Materials and Reagents
-
Butyrylcholinesterase (BChE) source (e.g., purified enzyme, serum, plasma, or tissue homogenate)
-
S-Butyrylthiocholine Iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4 or 8.0)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm in kinetic mode
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO, if needed for inhibitor studies)
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 7.4 or 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to the desired value.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.
-
Butyrylthiocholine Iodide (BTCI) Solution (10 mM): Dissolve BTCI in deionized water. Prepare this solution fresh daily.
-
BChE Enzyme Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized to ensure the reaction rate is within the linear range of the assay. For serum samples, a significant dilution (e.g., 400-fold) in phosphate buffer is often necessary.[1]
-
(Optional) Inhibitor Stock Solutions: If screening for BChE inhibitors, prepare stock solutions of the test compounds in a suitable solvent like DMSO.
Assay Procedure
The following procedure describes the setup for one well. Prepare a master mix for each component to ensure consistency across multiple wells.
-
Assay Plate Setup:
-
Blank: Contains all reagents except the enzyme source. This is used to correct for the spontaneous hydrolysis of the substrate.
-
Sample: Contains all reagents, including the enzyme source.
-
(Optional) Positive Control: A known concentration of BChE can be used to validate the assay.
-
(Optional) Inhibitor Wells: Contains all reagents, the enzyme source, and the test inhibitor at various concentrations.
-
-
Reaction Mixture Preparation (Final Volume: 200 µL per well):
-
Add 125 µL of Phosphate Buffer to each well.[6]
-
Add 25 µL of the BChE enzyme solution (or diluted serum) to the sample and inhibitor wells. For blank wells, add 25 µL of phosphate buffer.[6]
-
(For inhibitor studies) Add 10 µL of the inhibitor solution to the inhibitor wells. Add 10 µL of the solvent (e.g., DMSO) to the sample and blank wells to maintain a consistent solvent concentration.
-
Add 50 µL of the DTNB solution to all wells.[1]
-
Pre-incubate the plate at room temperature (25°C) or 37°C for 5-10 minutes to allow the enzyme to equilibrate with the buffer and any potential inhibitors.[1][5]
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding 40 µL of the BTCI solution to each well.[6]
-
-
Kinetic Measurement:
Figure 2: Experimental workflow for BChE activity measurement.
Data Presentation
The following table summarizes the key quantitative parameters for the BChE activity assay.
| Parameter | Value | Description |
| Wavelength (λ) | 412 nm | The absorbance maximum of the TNB product.[1][5] |
| Temperature | 25°C or 37°C | The reaction can be performed at either temperature, but should be kept consistent. |
| Final Reaction Volume | 200 µL | A typical volume for a 96-well plate assay.[1] |
| Final BTCI Concentration | 0.5 - 5 mM | The substrate concentration may need to be optimized depending on the enzyme source and activity.[1] |
| Final DTNB Concentration | 0.25 - 0.5 mM | The concentration of the chromogenic reagent.[1][4] |
| Buffer | 0.1 M Phosphate Buffer | A common buffer system for this assay. |
| pH | 7.4 - 8.0 | The optimal pH for BChE activity.[1][6] |
| Incubation Time | 5 - 10 minutes | Pre-incubation period before starting the reaction.[1][5] |
| Kinetic Reading Duration | 5 - 10 minutes | The period over which the change in absorbance is monitored.[6] |
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Correct for Background: Subtract the rate of the blank well from the rate of the sample wells to correct for non-enzymatic hydrolysis of the substrate.
-
Calculate BChE Activity: The BChE activity can be calculated using the Beer-Lambert law:
Activity (U/L) = (ΔAbs/min) * (Total Volume / (ε * Path Length * Sample Volume))
Where:
-
ΔAbs/min is the rate of change in absorbance per minute.
-
Total Volume is the final volume of the reaction in the well.
-
ε is the molar extinction coefficient of TNB (typically ~14,150 M⁻¹cm⁻¹ at 412 nm).
-
Path Length is the light path through the well in cm.
-
Sample Volume is the volume of the enzyme sample added to the well.
-
-
(Optional) IC₅₀ Determination: For inhibitor studies, plot the percentage of BChE inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of BChE activity, can then be determined from this curve.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chronolab.com [chronolab.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity [mdpi.com]
- 8. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Butyrylcholine Iodide Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butyrylcholine (B1668140) iodide is a synthetic choline (B1196258) ester widely utilized as a substrate for the enzyme butyrylcholinesterase (BChE, EC 3.1.1.8). BChE, also known as plasma cholinesterase or pseudocholinesterase, is a serine hydrolase that plays a significant role in hydrolyzing various choline esters and is implicated in nerve agent metabolism and neurodegenerative diseases like Alzheimer's. The accurate preparation of butyrylcholine iodide solutions is critical for achieving reliable and reproducible results in enzymatic assays, inhibitor screening, and kinetic studies. This document provides detailed protocols for the preparation of stock and working solutions of this compound, emphasizing best practices for handling, storage, and quality control. The most common application is in the colorimetric Ellman's assay, where BChE-mediated hydrolysis of a thiocholine (B1204863) ester analog (like butyrylthiocholine (B1199683) iodide) produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a quantifiable yellow product.[1][2]
Properties of this compound
Proper handling and solution preparation begin with understanding the physicochemical properties of the reagent.
| Property | Value |
| Synonyms | (2-Hydroxyethyl)trimethylammonium iodide butyrate, N-BUTYRYLCHOLINE IODIDE |
| CAS Number | 2494-56-6[3] |
| Molecular Formula | C₉H₂₀INO₂[3] |
| Molecular Weight | 301.17 g/mol [3] |
| Appearance | White to light yellow crystalline solid or powder[3] |
| Melting Point | 85-89 °C |
| Solubility | Water: Highly soluble (e.g., 125 mg/mL or 415 mM)[3]. Methanol: Soluble (e.g., 1 g/10 mL). |
| Solid Storage | Store at 2-8°C or -20°C, desiccated, and protected from light[4]. |
Experimental Protocols
Protocol 1: Preparation of 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration stock solution in an aqueous solvent, which is suitable for long-term storage and subsequent dilution.
Materials and Equipment:
-
This compound powder
-
Purified, sterile water (e.g., Milli-Q or deionized)
-
Analytical balance
-
Spatula
-
Appropriate volumetric flask or conical tube
-
Vortex mixer and/or sonicator bath
-
Micropipettes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 301.17 g/mol = 0.30117 g (or 301.17 mg)
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to the volumetric flask or tube.
-
Dissolution: Add approximately 80% of the final volume of purified water. Mix thoroughly using a vortex mixer. If dissolution is slow, use an ultrasonic bath to aid the process.[3]
-
Volume Adjustment: Once fully dissolved, add purified water to reach the final desired volume.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents degradation from repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[3][4]
References
Troubleshooting & Optimization
Troubleshooting high background in Butyrylcholine iodide assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background in butyrylcholinesterase (BChE) assays using butyrylcholine (B1668140) iodide (BTCI). The following frequently asked questions (FAQs) and troubleshooting guides address specific issues to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a BChE assay using BTCI and Ellman's reagent (DTNB)?
High background absorbance in your BChE assay can originate from several sources, both enzymatic and non-enzymatic. The most common culprits include:
-
Spontaneous Hydrolysis of Butyrylthiocholine Iodide (BTCI): The substrate itself can slowly hydrolyze in aqueous solutions, especially at alkaline pH, releasing thiocholine (B1204863) which then reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoic acid (TNB) product.[1][2]
-
Instability of DTNB and TNB: DTNB and its product, TNB, can be unstable, particularly at pH levels above 8.0.[3][4][5] This degradation can lead to an increase in background absorbance over time.
-
Reaction with Free Sulfhydryl Groups: Components in your sample, such as proteins with free sulfhydryl groups, can directly react with DTNB, leading to a non-enzymatic increase in absorbance.[5]
-
Contamination of Reagents or Labware: Contaminants in your buffer, enzyme preparation, or on your microplate can contribute to high background.
-
Light Sensitivity: Both BTCI and DTNB solutions should be protected from light to prevent degradation that can increase background absorbance.[6][7]
Q2: My "no enzyme" control well shows a significant increase in absorbance over time. What is causing this?
An increasing absorbance in the absence of BChE strongly suggests a non-enzymatic reaction is occurring. This is often due to the spontaneous hydrolysis of BTCI. To a lesser extent, degradation of DTNB can also contribute. Consider the following:
-
pH of the Assay Buffer: A higher pH (above 8.0) will accelerate the rate of BTCI hydrolysis. Ensure your buffer is at the optimal pH for the enzyme while minimizing substrate instability.
-
Temperature: Higher incubation temperatures can increase the rate of spontaneous hydrolysis.
-
Purity of BTCI: Ensure you are using a high-quality BTCI reagent.
Q3: How can I test for interference from my test compound?
Test compounds, particularly those being screened as inhibitors, can interfere with the assay.[8] It's crucial to run control experiments to identify the source of interference.
-
Direct Reaction with DTNB: Your compound might react directly with DTNB. To test for this, set up a reaction containing the assay buffer, DTNB, and your compound at the highest concentration used in your experiment, but without the enzyme.[8] An increase in absorbance at 412 nm indicates a direct reaction.
-
Compound Absorbance: Your compound may absorb light at or near 412 nm.[8] To check for this, measure the absorbance of your compound in the assay buffer at 412 nm. This value can then be subtracted from your experimental readings.
Troubleshooting Guides
Issue 1: High Initial Background Absorbance (High T=0 reading)
A high absorbance reading immediately after adding all reagents suggests a pre-existing colored compound or a very rapid non-enzymatic reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents | Prepare fresh stock solutions of all reagents (Buffer, BTCI, DTNB). | A significant reduction in the initial absorbance reading. |
| Compound Interference | Run a control with your test compound and all assay components except the enzyme. | If the background is still high, your compound is likely interfering. |
| DTNB Instability | Prepare fresh DTNB solution. Ensure the pH of the buffer is not too high (ideally pH 7.4-8.0).[1][3] | A lower initial background reading. |
Issue 2: High Rate of Background Absorbance Increase (Steep Slope in "No Enzyme" Control)
This indicates a continuous non-enzymatic reaction occurring during the assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous BTCI Hydrolysis | Lower the pH of the assay buffer (if compatible with your enzyme). Prepare BTCI solution fresh before each experiment. | A shallower slope in the background absorbance over time. |
| Light Degradation | Protect all reagent solutions and the assay plate from light.[6][7] | Reduced rate of background increase. |
| Sample Matrix Effects | If using complex biological samples, consider a sample preparation step to remove interfering substances (e.g., dialysis, desalting column). | A cleaner background signal. |
Experimental Protocols
Protocol 1: Standard Butyrylcholinesterase (BChE) Activity Assay
This protocol is based on the Ellman's method for determining BChE activity.[9][10][11]
Materials:
-
BChE enzyme
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)[10]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
BChE Solution: Prepare a stock solution of BChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
BTCI Solution (10 mM): Dissolve BTCI in deionized water. Prepare this solution fresh.[9][12]
-
DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer. Protect from light.[9][12]
Assay Procedure:
-
Add 160 µL of phosphate buffer to each well of a 96-well plate.
-
Add 20 µL of BChE solution to the sample wells. For the blank (no enzyme control), add 20 µL of phosphate buffer.
-
Add 10 µL of your test compound or vehicle control.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).[10]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of BTCI solution to each well.
-
Immediately start measuring the absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.[9]
Protocol 2: Control for Direct Compound-DTNB Interaction
This protocol helps determine if your test compound is directly reacting with DTNB.[8]
Procedure:
-
In a microplate well, add the assay buffer.
-
Add your test compound at the highest concentration used in your experiments.
-
Add the DTNB solution at the final assay concentration.
-
Do not add the BChE enzyme.
-
Incubate the plate under the same conditions as your main assay.
-
Measure the absorbance at 412 nm at regular intervals.
Interpretation: An increase in absorbance over time indicates a direct reaction between your compound and DTNB.
Reagent Stability and Storage
Proper storage and handling of reagents are critical for minimizing background.
| Reagent | Recommended Storage of Solid | Recommended Storage of Stock Solution | Stability of Stock Solution |
| Butyrylcholine iodide (BTCI) | Room temperature, under nitrogen, away from moisture.[13] | Aliquot and store at -20°C or -80°C.[6][13] Prepare fresh working solutions daily. | Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C.[13] Reconstituted stock solutions are stable for up to 1 month at -20°C. |
| DTNB | 2-8°C, protected from moisture.[3] | 0-5°C in the dark. Can be stored in 0.1 M phosphate buffer pH 8.0 with 1 mM EDTA.[3] | Stable for over 2 months when stored at 0-5°C in the dark. In phosphate buffer pH 8.0, stable for about 1 week.[3] |
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and the underlying assay principles.
Caption: Troubleshooting workflow for high background.
Caption: Ellman's assay pathway and interference points.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Butyrylcholine Iodide (BTCI) for Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Butyrylcholine iodide (BTCI) concentration for kinetic studies of butyrylcholinesterase (BChE).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the BChE kinetic assay using this compound?
A1: The most common method is a colorimetric assay based on the Ellman's method.[1] Butyrylcholinesterase (BChE) hydrolyzes the substrate, S-butyrylthiocholine iodide (BTCI), to produce thiocholine (B1204863).[2] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[1][2] The rate of TNB formation is directly proportional to the BChE activity.[1]
Q2: What is a good starting concentration for this compound in a BChE kinetic assay?
A2: A common starting point for BTCI concentration is in the range of 0.2 mM to 0.7 mM.[3] Some studies have used concentrations up to 10 mM.[4] For determining the Michaelis-Menten constant (Km), it is recommended to test a wide range of substrate concentrations, typically spanning from 0.1 x Km to 10-20 x Km.[5] If the Km is unknown, a broad range of concentrations should be initially tested.
Q3: How do I determine the optimal BTCI concentration for my specific experiment?
A3: The optimal BTCI concentration depends on the specific kinetic parameters of your enzyme and the goals of your experiment. To find the optimal concentration, you should perform a substrate titration experiment. This involves measuring the initial reaction velocity at a range of BTCI concentrations while keeping the enzyme concentration constant.[5] The data can then be plotted (initial velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to determine the Km and Vmax.[5] For routine assays where you want to ensure the enzyme is operating near its maximum velocity, a BTCI concentration of 10-20 times the Km is often used.[5]
Q4: My reaction rate is not linear. What are the possible causes?
A4: A non-linear reaction rate can be due to several factors:
-
Substrate Depletion: If the substrate is being consumed too quickly, the reaction rate will decrease over time. This can be addressed by using a lower enzyme concentration or a higher initial substrate concentration.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay. Ensure that the buffer conditions (pH, ionic strength) and temperature are optimal for enzyme stability.
-
Substrate Inhibition: At very high concentrations, BTCI can act as an inhibitor of BChE, leading to a decrease in the reaction rate.[6][7]
-
Product Inhibition: The products of the reaction (thiocholine or butyrate) may be inhibiting the enzyme.
Q5: I suspect substrate inhibition. How can I confirm and address this?
A5: Substrate inhibition is characterized by a decrease in the reaction rate at very high substrate concentrations. To confirm this, you should test a wide range of BTCI concentrations, extending to higher levels than you might normally use. If you plot the initial velocity against the BTCI concentration, you will see the rate increase, plateau, and then decrease at higher concentrations. To address this, kinetic studies should be performed at BTCI concentrations below the level where inhibition is observed.[7]
Q6: How does the dilution of my sample (e.g., serum) affect the results?
A6: The dilution factor of the sample, particularly for complex biological samples like serum, can significantly influence the measured BChE activity.[4][8] In some cases, a more diluted serum sample can show a higher calculated BChE activity.[4] It is crucial to determine the optimal sample dilution to ensure a linear relationship between absorbance and time.[4] One study found that a 400-fold dilution of human serum with 5 mM BTCI provided accurate measurements of BChE activity.[4][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal | Inactive enzyme, incorrect buffer pH, missing reagents (BTCI, DTNB), incorrect wavelength reading. | Verify enzyme activity with a positive control. Check the pH of the assay buffer (typically pH 7.4-8.0).[1][4] Ensure all reagents were added correctly. Confirm the spectrophotometer is reading at 412 nm.[1] |
| High background signal | Spontaneous hydrolysis of BTCI, reaction of DTNB with other thiol-containing molecules in the sample. | Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis. Prepare a sample blank containing the sample and DTNB but no BTCI. Subtract the background rate from the sample rate. |
| Poor reproducibility | Inaccurate pipetting, temperature fluctuations, insufficient mixing. | Use calibrated pipettes. Ensure the reaction plate is incubated at a constant temperature.[4] Mix the reaction components thoroughly. |
| Reaction proceeds too quickly | Enzyme concentration is too high. | Reduce the enzyme concentration to achieve a linear rate over a longer period. |
Quantitative Data Summary
The following table summarizes key quantitative data for BChE kinetic assays using BTCI.
| Parameter | Value/Range | Notes |
| BTCI Concentration | 0.2 - 10 mM | A concentration of 5 mM has been found to be optimal for human serum BChE assays with a 400-fold dilution.[4][8] For Km determination, a wider range is necessary. |
| DTNB Concentration | 0.5 mM | This is a commonly used final concentration.[1][4] |
| Buffer | 0.1 M Phosphate Buffer | pH is typically maintained between 7.4 and 8.0.[1][4] |
| Temperature | 25°C or 37°C | The reaction temperature should be kept constant and reported.[4] |
| Wavelength for Detection | 412 nm | This is the absorbance maximum for the TNB product.[1][2] |
Experimental Protocol: Determination of Km and Vmax for BChE with BTCI
This protocol outlines the steps to determine the Michaelis-Menten constants for butyrylcholinesterase using a range of this compound concentrations.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.
-
BChE Solution: Prepare a stock solution of BChE in the assay buffer. The final concentration in the well should be optimized to ensure a linear reaction rate over the desired time course.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
BTCI Stock Solutions: Prepare a series of stock solutions of BTCI in deionized water at various concentrations to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 mM to 10 mM).
2. Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add the BChE solution to each well.
-
Add the DTNB solution to each well to achieve a final concentration of 0.5 mM.
-
To initiate the reaction, add the varying concentrations of BTCI solution to the wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the plate in a microplate reader and begin measuring the absorbance at 412 nm in kinetic mode. Take readings every 30 seconds for 10-20 minutes.
3. Data Analysis:
-
For each BTCI concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The velocity is the slope of this line.
-
Plot the initial velocities (V₀) against the corresponding BTCI concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])
-
The software will provide the values for Km and Vmax.
Visualizations
Caption: Enzymatic reaction pathway for the BChE assay using BTCI.
Caption: Workflow for optimizing BTCI concentration in kinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetic study of BChE inhibition [bio-protocol.org]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interference of Iodide in Electrochemical Detection of BChE Activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with iodide interference in the electrochemical detection of butyrylcholinesterase (BChE) activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iodide interference in the electrochemical detection of BChE activity?
A1: In many electrochemical assays, BChE activity is measured by monitoring the enzymatic hydrolysis of a substrate, commonly acetylthiocholine (B1193921) iodide (ATCI). This reaction produces thiocholine (B1204863), which is then electrochemically oxidized at the working electrode, generating a current that is proportional to the BChE activity. However, the iodide counter-ion from the ATCI substrate is also electrochemically active.[1][2][3] Iodide can be oxidized at the electrode surface, creating a "parasite" or interfering current that adds to the current from thiocholine oxidation.[4][5] This leads to an overestimation of BChE activity and can mask the effects of BChE inhibitors.
Q2: Why is acetylthiocholine iodide (ATCI) commonly used if it causes interference?
A2: Acetylthiocholine iodide is often used as a substrate for cholinesterase activity assays primarily because it is less expensive than its chloride counterpart, acetylthiocholine chloride (ATCC).[1][2][5] While ATCI is suitable for spectrophotometric methods where iodide is not electrochemically active, its use in amperometric biosensors requires careful optimization to avoid interference.[1]
Q3: At what electrochemical potentials does iodide interference become significant?
A3: The oxidation potential of iodide depends on the electrode material. For example, on gold screen-printed electrodes, the current from iodide oxidation starts to increase from approximately 390 mV, with an oxidation peak around 695 mV.[1] On carbon screen-printed electrodes, the iodide oxidation peak is observed at 720 mV, with the current beginning to rise from 660 mV.[1] Since the oxidation of thiocholine also occurs in a similar potential window on these materials, direct interference is highly likely.
Q4: How does iodide interference affect the sensitivity of thiocholine detection?
A4: Iodide can interfere in two main ways: by generating a false analytical signal through its own oxidation and by modifying the sensitivity of thiocholine measurement.[3][4] For instance, on cobalt phthalocyanine (B1677752) modified electrodes, the presence of 1 mM potassium iodide was found to significantly reduce the sensitivity of thiocholine detection, from 14.68 nA/µM to 7.71 nA/µM.[1] Conversely, a catalytic effect of iodide on thiocholine oxidation has been observed on gold electrodes at lower potentials (e.g., 370 mV).[1]
Q5: Are there alternative substrates to avoid iodide interference?
A5: Yes, the most straightforward alternative is to use acetylthiocholine chloride (ATCC).[3] The chloride ion is not electrochemically active in the potential window typically used for thiocholine oxidation, thus eliminating the source of interference.[3] While more expensive, ATCC provides a cleaner signal with less background noise, leading to more accurate and reliable measurements in amperometric biosensors.[3]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| High Background Current | The applied potential is high enough to cause significant oxidation of iodide from the ATCI substrate. | 1. Lower the applied potential to a range where thiocholine is oxidized but iodide is not. This requires careful optimization for your specific electrode material.[1][2][5]2. Switch to acetylthiocholine chloride (ATCC) as the substrate to eliminate the source of iodide.[3] |
| Unexpectedly High BChE Activity Reading | The measured current is a sum of the current from thiocholine oxidation and the interfering current from iodide oxidation. | 1. Perform a control experiment with ATCI in the absence of BChE to quantify the current generated by iodide oxidation alone. Subtract this background current from your measurements.2. Use acetylthiocholine chloride (ATCC) as the substrate.[3] |
| Poor Sensitivity to BChE Inhibitors | The high background current from iodide oxidation masks the subtle changes in thiocholine production caused by BChE inhibition. | 1. Optimize the electrode material and applied potential. For example, carbon nanotube screen-printed electrodes may allow for thiocholine detection at a lower potential (e.g., 360 mV) where iodide interference is minimized.[2][5]2. Use acetylthiocholine chloride (ATCC) for a lower background signal and improved signal-to-noise ratio.[3] |
| Irreproducible Results | The contribution of iodide oxidation to the total current may vary between experiments due to slight differences in electrode surface conditions or substrate concentration. | 1. Ensure meticulous and consistent electrode cleaning and preparation procedures.2. Switch to acetylthiocholine chloride (ATCC) to remove the variable interference from iodide.[3] |
Quantitative Data Summary
The following table summarizes the electrochemical potentials related to thiocholine and iodide oxidation on different electrode materials, as reported in the literature. This data can guide the selection of an appropriate operating potential to minimize iodide interference.
| Electrode Material | Thiocholine Oxidation Peak/Range | Iodide Oxidation Peak/Range | Recommended Potential (with ATCI) | Reference |
| Carbon Screen-Printed | Wide peak, requires high overpotential | 720 mV (current increases from 660 mV) | Not recommended due to high interference | [1] |
| Gold Screen-Printed | 660 mV | 695 mV (current increases from 390 mV) | 370 mV (catalytic effect) | [1] |
| Platinum Screen-Printed | Not specified | Starts from 570 mV | 560 mV | [4] |
| Carbon Nanotube Screen-Printed | 360 mV | 600 mV | 360 mV | [2][5] |
| Cobalt Phthalocyanine Modified | 110 mV | 675 mV | 110 mV (note: sensitivity is reduced) | [1] |
Experimental Protocols
Protocol for Evaluating Iodide Interference
This protocol allows for the systematic evaluation of iodide interference on your specific electrochemical setup.
Materials:
-
Working electrode (e.g., screen-printed carbon, gold, or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Phosphate buffered saline (PBS)
-
Potassium iodide (KI) stock solution (e.g., 100 mM in PBS)
-
Thiocholine chloride stock solution (e.g., 10 mM in PBS)
Procedure:
-
Set up the electrochemical cell with your three-electrode system in PBS.
-
Perform cyclic voltammetry (CV) in PBS to establish the baseline electrochemical behavior of the buffer on your electrode. Scan within a potential range relevant to thiocholine oxidation (e.g., 0 V to +0.8 V vs. Ag/AgCl).
-
Add a known concentration of potassium iodide to the electrochemical cell (e.g., to a final concentration of 1 mM).
-
Run CV again to observe the oxidation of iodide. Note the potential at which the oxidation current begins to increase and the potential of the oxidation peak.
-
In a fresh electrochemical cell with PBS, add a known concentration of thiocholine chloride (e.g., to a final concentration of 100 µM).
-
Perform CV to determine the oxidation potential of thiocholine on your electrode.
-
Compare the voltammograms from steps 2, 4, and 6 to identify the potential window where thiocholine can be detected with minimal interference from iodide.
Visualizations
Caption: Signaling pathway of BChE detection and iodide interference.
Caption: Troubleshooting workflow for high background signals.
Caption: Experimental workflow for BChE activity measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. Critical evaluation of acetylthiocholine iodide and acetylthiocholine chloride as substrates for amperometric biosensors based on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of Butyrylcholine iodide in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Butyrylcholine iodide in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at room temperature, under nitrogen, and away from moisture to prevent degradation.
Q2: What are the recommended storage conditions for this compound aqueous stock solutions?
A2: For optimal stability, aqueous stock solutions of this compound should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to protect the solutions from light. Avoid repeated freeze-thaw cycles as this can lead to product inactivation.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur, especially at high concentrations. This compound has a high solubility in water (125 mg/mL), but dissolution may require sonication.[1] If you observe precipitates, gentle warming and/or sonication can help to redissolve the compound. Always ensure the solution is clear before use. For working solutions, it is recommended to prepare them fresh from a stock solution and filter sterilize through a 0.22 μm filter.[1]
Q4: What factors can affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is primarily affected by pH and temperature. As a choline (B1196258) ester, it is susceptible to hydrolysis, which is generally faster at higher pH (alkaline conditions) and elevated temperatures. It is more stable in acidic to neutral pH.
Q5: How quickly does this compound degrade in an aqueous solution?
Troubleshooting Guide
Encountering issues with your this compound solutions? Follow this troubleshooting guide to identify and resolve common problems.
Quantitative Data Summary
While specific data for the chemical hydrolysis of this compound is limited, the following table provides illustrative data for a similar choline ester, Nicotinoylcholine Iodide, to indicate potential stability trends under different conditions.[2] Note: This data should be used for estimation purposes only.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Illustrative Half-life (t₁/₂) |
| 3.0 | 25 | 1.2 x 10⁻⁷ | ~67 days |
| 7.0 | 25 | 8.5 x 10⁻⁸ | ~94 days |
| 9.0 | 25 | 3.4 x 10⁻⁶ | ~2.4 days |
| 7.0 | 37 | 2.1 x 10⁻⁷ | ~38 days |
Experimental Protocols
Protocol 1: Preparation of Aqueous this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in water.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Vortex mixer
-
Sonicator bath
-
Sterile conical tubes
-
0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile conical tube. For a 10 mL of 100 mM solution, use 301.17 mg.
-
Add the desired volume of nuclease-free water.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear. Gentle warming may also be applied if necessary.
-
Once completely dissolved, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Incubator or water bath at desired temperatures
-
Buffered solutions at various pH values
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., acetonitrile (B52724) and a buffered aqueous solution)
-
Autosampler vials
Procedure:
-
Prepare solutions of this compound in different buffers (e.g., pH 4, 7, and 9) at a known concentration.
-
Divide each solution into aliquots for different time points and temperature conditions (e.g., 4°C, 25°C, 40°C).
-
At time zero (t=0), take an aliquot from each solution, dilute appropriately, and inject into the HPLC system to determine the initial concentration.
-
Store the remaining aliquots at their respective temperatures.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each condition.
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
The degradation can be calculated as the percentage decrease in the peak area of this compound over time compared to the t=0 sample.
References
Impact of serum dilution factor on Butyrylcholine iodide assay results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Butyrylcholine iodide assay, with a specific focus on the impact of serum dilution on results.
Troubleshooting Guides
This section addresses common problems encountered during the this compound assay, providing step-by-step solutions.
Issue 1: Inconsistent or Non-Reproducible Results Between Dilutions
-
Question: My calculated Butyrylcholinesterase (BChE) activity changes depending on the serum dilution factor I use. Why is this happening and what is the correct dilution?
-
Answer: This is a frequently observed phenomenon. The calculated BChE activity can appear higher in more diluted serum samples.[1][2] This is likely due to the presence of endogenous interfering substances in the serum that can inhibit the enzyme's activity at lower dilutions.[1][3] As the serum is diluted, the concentration of these inhibitors decreases, leading to an apparent increase in BChE activity.
Troubleshooting Steps:
-
Perform a Dilution Series: To determine the optimal dilution for your specific experimental conditions, it is crucial to run a dilution series. A broad range, such as 1:100, 1:200, 1:400, 1:800, and 1:2000, is recommended.[1]
-
Identify the Linear Range: Plot the calculated BChE activity against the dilution factor. The optimal dilution will be within the range where the calculated activity plateaus and becomes independent of further dilution. A 400-fold dilution has been shown to be effective for human serum.[1][4]
-
Ensure Thorough Mixing: Due to the viscosity and density of serum, inadequate mixing can lead to inaccurate dilutions and variability. Always mix thoroughly by pipetting up and down after adding the serum to the diluent.[5][6]
-
Issue 2: High Background Signal in "No Enzyme" or "Sample Blank" Controls
-
Question: I am observing a high absorbance reading in my wells that do not contain the enzyme or are designated as sample background controls. What could be the cause?
-
Answer: A high background signal can arise from several sources, including the non-enzymatic hydrolysis of the substrate or the reaction of other components in the serum with the detection reagent (DTNB).
Troubleshooting Steps:
-
Prepare a Sample Background Control: For each sample, prepare a parallel well that contains the diluted serum and all other reagents except for the Butyrylthiocholine iodide (BTC) substrate.[5] Instead of the substrate, add an equal volume of the assay buffer.[5] This will account for any absorbance changes not due to BChE activity.
-
Check Reagent Purity: Ensure that the Butyrylthiocholine iodide and DTNB solutions have not degraded. Prepare fresh solutions if necessary and store them protected from light.[5]
-
Incubate with DTNB: Before adding the substrate, incubate the diluted serum with DTNB for a short period (e.g., 10 minutes) at room temperature.[5] This allows for the reaction of DTNB with any sulfhydryl groups present in the serum proteins, thus reducing background noise.[5]
-
Issue 3: Low or No BChE Activity Detected
-
Question: My assay is not showing any significant change in absorbance, indicating very low or no BChE activity, even with samples expected to be active. What should I check?
-
Answer: This issue can stem from problems with the enzyme, the reagents, or the assay conditions.
Troubleshooting Steps:
-
Run a Positive Control: Include a positive control with a known BChE activity, such as a commercially available purified BChE enzyme, in your assay.[5] This will help determine if the issue lies with your samples or the assay setup itself.
-
Verify Reagent Concentrations: Double-check the concentrations of all your reagents, especially the Butyrylthiocholine iodide and DTNB.
-
Optimize Assay Conditions: Ensure the pH of your assay buffer is optimal for BChE activity (typically around pH 7.4). Also, confirm that the temperature is appropriate and consistent throughout the experiment. While room temperature is often used, temperature fluctuations can affect enzyme kinetics.
-
Check for Inhibitors: Serum samples can contain inhibitors of BChE.[3] If you suspect the presence of inhibitors, further sample purification may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a colorimetric method based on the Ellman reaction. Butyrylcholinesterase (BChE) hydrolyzes the substrate, S-butyrylthiocholine iodide, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at or around 412 nm.[5]
Q2: What is the recommended dilution factor for human serum?
A2: While the optimal dilution factor should be determined experimentally, a 400-fold dilution of human serum is often recommended for accurate measurement of BChE activity.[1][4] Commercial assay kits may suggest a range, such as 40 to 200-fold dilution.[5] It is crucial to perform a dilution series to find the optimal dilution for your specific samples and assay conditions.[1]
Q3: How does the substrate concentration affect the assay?
A3: The concentration of the substrate, Butyrylthiocholine iodide (BTC), is a critical parameter. A concentration of 5 mM BTC is often considered optimal when using a 400-fold diluted serum.[1][4] It is important to ensure that the substrate concentration is not limiting the reaction rate.
Q4: Can I use plasma instead of serum?
A4: Yes, both serum and plasma can be used for the Butyrylcholinesterase assay.[5] However, it is important to be consistent with the sample type used throughout an experiment. Commercial kits often provide protocols for both.[5]
Data Presentation
Table 1: Effect of Serum Dilution on Measured BChE Activity
| Serum Dilution Factor | Apparent BChE Activity (Units/mL) |
| 100-fold | Lower |
| 200-fold | Intermediate |
| 400-fold | Higher and Stabilized |
| 800-fold | Stabilized |
| 2000-fold | Stabilized |
| Note: This table illustrates the general trend observed. Actual values will vary depending on the sample and specific experimental conditions. Data is based on the findings that higher dilutions lead to higher measured activity until a plateau is reached.[1][2] |
Experimental Protocols
Protocol 1: Determination of Optimal Serum Dilution
-
Prepare a Serum Dilution Series:
-
Perform serial dilutions of the serum sample in a suitable assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Recommended dilutions to test are 1:100, 1:200, 1:400, 1:800, 1:2000, and 1:4000.[1]
-
Ensure thorough mixing at each dilution step.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the diluted serum (e.g., 10 µL).
-
Add assay buffer to bring the volume to a pre-substrate addition total (e.g., 90 µL).
-
Add DTNB solution to a final concentration of 0.5 mM.
-
Incubate for 10 minutes at room temperature to allow for the reaction of DTNB with interfering substances.
-
Initiate the reaction by adding Butyrylthiocholine iodide to a final concentration of 5 mM.
-
The final reaction volume should be consistent across all wells (e.g., 200 µL).
-
-
Measurement and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 20-30 minutes, taking readings every minute.[1][5]
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each dilution.
-
Calculate the BChE activity for each dilution, taking the dilution factor into account.
-
Plot the calculated BChE activity against the dilution factor to identify the optimal dilution where the activity plateaus.
-
Visualizations
Caption: Workflow for determining the optimal serum dilution factor.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. assaygenie.com [assaygenie.com]
Non-enzymatic hydrolysis of Butyrylcholine iodide in assay buffer
This technical support center provides researchers, scientists, and drug development professionals with guidance on the non-enzymatic hydrolysis of Butyrylcholine Iodide in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic hydrolysis and why is it a concern for this compound?
A1: Non-enzymatic hydrolysis is the breakdown of a compound by water in the absence of an enzyme. For this compound, an ester, this reaction cleaves the ester bond, yielding butyric acid and choline (B1196258). This degradation is a significant concern as it reduces the concentration of the active substrate in your assay, which can lead to inaccurate measurements of enzyme activity.
Q2: What are the primary factors influencing the rate of non-enzymatic hydrolysis of this compound?
A2: The main factors are pH, temperature, and the composition of the assay buffer. The rate of hydrolysis generally increases with higher pH (alkaline conditions) and elevated temperatures.
Q3: How can I minimize the non-enzymatic hydrolysis of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Maintain a slightly acidic to neutral pH for your stock solutions. It is recommended to prepare solutions in a buffer with a pH below 7.0.
-
Temperature Control: Whenever possible, store stock solutions at low temperatures (2-8°C) and perform experiments on ice to reduce the rate of hydrolysis.[1]
-
Buffer Selection: The choice of buffer can impact stability. Phosphate buffers are commonly used for cholinesterase assays. It is advisable to test the stability of this compound in your specific buffer system.
-
Fresh Solutions: Prepare aqueous solutions of this compound fresh on the day of use to ensure accuracy.
Q4: What are the signs of this compound degradation?
A4: A key indicator of degradation is a high background signal in your no-enzyme control wells when using a colorimetric assay like the Ellman's method. This indicates the spontaneous formation of thiocholine (B1204863), which reacts with DTNB. To confirm degradation, a stability study using an analytical method like HPLC can be performed to quantify the parent compound and its hydrolysis products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background absorbance in no-enzyme control wells | Non-enzymatic hydrolysis of this compound. | 1. Prepare fresh this compound solution. 2. Check the pH of your assay buffer; ensure it is not alkaline. 3. Perform the assay at a lower temperature (e.g., on ice). 4. Reduce the incubation time if the assay protocol allows. |
| Inconsistent results between experiments | Degradation of this compound stock solution over time. | 1. Aliquot and store stock solutions at -20°C or -80°C.[2] 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment from a frozen stock. |
| Lower than expected enzyme activity | Depletion of the substrate due to significant non-enzymatic hydrolysis prior to or during the assay. | 1. Perform a substrate stability test under your assay conditions (see protocol below). 2. If hydrolysis is significant, adjust the initial substrate concentration to account for the loss, or modify the assay conditions (pH, temperature) to improve stability. |
Quantitative Data on Stability
Table 1: Estimated Influence of pH on the Rate of Non-Enzymatic Hydrolysis
| pH | Relative Hydrolysis Rate | Stability Recommendation |
| 5.0 | Low | Optimal for storage and assay |
| 6.0 | Moderate | Acceptable for most assays |
| 7.0 | Moderate to High | Increased risk of hydrolysis, minimize incubation time |
| 8.0 | High | Significant hydrolysis expected, consider alternative conditions |
Note: Data is estimated based on the general behavior of choline esters, which are more stable at acidic pH.[3]
Table 2: Estimated Influence of Temperature on the Rate of Non-Enymatic Hydrolysis (at pH 7.4)
| Temperature (°C) | Estimated % Degradation over 24 hours | Stability Recommendation |
| 4 | < 1% | Ideal for short-term storage of solutions |
| 25 (Room Temp) | 5 - 10% | Prepare solutions fresh and use immediately |
| 37 | > 10% | Significant hydrolysis, minimize incubation time |
Note: Data is extrapolated from stability studies of Methacholine (B1211447) Chloride solutions.[1]
Experimental Protocol: Assessment of this compound Stability
This protocol adapts the Ellman's assay to specifically measure the rate of non-enzymatic hydrolysis of this compound in a given assay buffer.
Materials:
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (the same buffer used in your enzymatic assay)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in your assay buffer at the desired concentration.
-
Prepare a stock solution of DTNB in your assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to a final volume of 200 µL per well.
-
Add DTNB to each well to the final concentration used in your enzymatic assay.
-
Add the this compound solution to each well to its final assay concentration.
-
Include control wells containing only the assay buffer and DTNB (no this compound) to blank the instrument.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the temperature of your enzymatic assay.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for the duration of your typical enzyme assay.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the wells containing this compound.
-
Plot the change in absorbance over time. A linear increase in absorbance indicates non-enzymatic hydrolysis.
-
The rate of hydrolysis can be calculated using the Beer-Lambert law and the extinction coefficient of the TNB²⁻ anion (the product of the reaction between thiocholine and DTNB).
-
Visualizations
References
Effect of pH and temperature on Butyrylcholine iodide hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH and temperature on the hydrolysis of Butyrylcholine iodide.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound hydrolysis?
A1: this compound can undergo hydrolysis through two primary pathways:
-
Enzymatic Hydrolysis: This is a rapid process catalyzed by cholinesterases, most notably Butyrylcholinesterase (BChE). This reaction is central to many biochemical assays.
-
Non-Enzymatic (Chemical) Hydrolysis: This is the spontaneous breakdown of the ester bond in the presence of water, which is significantly influenced by pH and temperature. This degradation can be a source of error in experiments if not properly controlled.
Q2: What are the optimal conditions for the enzymatic hydrolysis of this compound by BChE?
A2: The optimal conditions for BChE activity, and thus the enzymatic hydrolysis of its substrate, are generally a pH range of 7.4 to 8.0 and a temperature range of 25°C to 37°C.
Q3: How do pH and temperature affect the non-enzymatic hydrolysis of this compound?
A3: The ester linkage in this compound is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions. The rate of this chemical hydrolysis increases with both increasing temperature and deviation from a slightly acidic pH. For many choline (B1196258) esters, optimal stability is observed in a slightly acidic pH range (around 4-6).
Q4: What are the products of this compound hydrolysis?
A4: The hydrolysis of this compound, whether enzymatic or chemical, yields butyric acid and choline. In the commonly used Ellman's assay for BChE activity with the analog S-Butyrylthiocholine iodide, the products are butyric acid and thiocholine.
Q5: How can I minimize the non-enzymatic hydrolysis of this compound in my experiments?
A5: To minimize spontaneous degradation, it is recommended to:
-
Maintain a slightly acidic pH: Prepare stock solutions in a buffer with a pH below 7.0, ideally between 4 and 6, if the experimental design allows.
-
Control the temperature: Store stock solutions at -20°C or below and conduct experiments at low temperatures (e.g., on ice) whenever feasible.[1]
-
Prepare fresh solutions: Aqueous solutions of this compound should be prepared fresh on the day of the experiment to minimize degradation.[1]
-
Use high-purity reagents: To avoid contamination that could catalyze hydrolysis, use high-purity water and other reagents.[1]
Troubleshooting Guides
Issue: High background signal in enzymatic assays in the absence of enzyme.
| Possible Cause | Recommended Solution |
| Spontaneous hydrolysis of this compound in the assay buffer. | 1. Prepare Fresh Substrate: Make a fresh solution of this compound immediately before the assay.[1]2. Optimize Buffer pH: If possible, perform the assay at a pH closer to neutral, as highly alkaline conditions accelerate hydrolysis.[1]3. Run a Blank: Always include a control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your results.[1] |
| Contaminated reagents or glassware. | 1. Use High-Purity Water: Prepare all solutions with deionized, high-purity water.[1]2. Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned and rinsed. |
Issue: Inconsistent or lower-than-expected results between experiments.
| Possible Cause | Recommended Solution |
| Degradation of this compound stock solution. | 1. Aliquot and Freeze: Prepare single-use aliquots of the stock solution and store them at -20°C or lower to avoid repeated freeze-thaw cycles.[1]2. Verify Storage Conditions: Ensure the solid compound is stored at the recommended temperature, protected from light and moisture. |
| Loss of active compound due to hydrolysis during the experiment. | 1. Review Protocol: Ensure that the experimental pH and temperature are controlled and optimized for substrate stability.2. Minimize Incubation Time: If the assay requires a higher pH or temperature, minimize the incubation time as much as possible. |
Quantitative Data Presentation
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Butyrylthiocholine by Butyrylcholinesterase (BChE)
| Parameter | Optimal Value/Range |
| pH | 7.4 - 8.0 |
| Temperature | 25°C - 37°C |
Note: This data pertains to the enzymatic hydrolysis of the commonly used substrate S-Butyrylthiocholine iodide by BChE.
Table 2: Effect of pH on the Non-Enzymatic Hydrolysis of a Structurally Similar Ester (Benzyl Nicotinate) at 50°C
| pH | Pseudo-First-Order Rate Constant (k) (hours⁻¹) |
| 2.0 | 0.002 |
| 3.0 | 0.001 |
| 4.0 | 0.001 |
| 5.0 | 0.002 |
| 6.0 | 0.006 |
| 7.0 | 0.020 |
| 8.0 | 0.065 |
Experimental Protocols
Protocol 1: Measurement of Enzymatic Hydrolysis of S-Butyrylthiocholine Iodide using Ellman's Method
This protocol is for determining BChE activity by measuring the rate of S-Butyrylthiocholine iodide hydrolysis.
Reagents and Materials:
-
100 mM Phosphate (B84403) Buffer (pH 7.4)
-
S-Butyrylthiocholine iodide (BTC) solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Butyrylcholinesterase (BChE) standard solution or sample
-
Microplate reader or spectrophotometer capable of reading at 412 nm
-
96-well microplate
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 10 mM DTNB stock solution in the phosphate buffer.
-
Prepare a 100 mM BTC stock solution in deionized water. Store on ice.
-
-
Set up the Reaction Mixture:
-
In each well of the microplate, add the following in order:
-
150 µL of 100 mM Phosphate Buffer (pH 7.4)
-
10 µL of the sample containing BChE (e.g., diluted serum)
-
20 µL of 10 mM DTNB solution
-
-
Include a blank control containing buffer instead of the enzyme sample.
-
-
Initiate the Reaction:
-
Add 20 µL of 100 mM BTC solution to each well to start the reaction. The final volume will be 200 µL.
-
-
Measure Absorbance:
-
Immediately place the microplate in the reader and start measuring the absorbance at 412 nm.
-
Take readings every minute for at least 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time (ΔAbs/min).
-
Subtract the rate of the blank control from the sample rates to correct for non-enzymatic hydrolysis.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB), being 14,150 M⁻¹cm⁻¹ at 412 nm and 25°C.[3]
-
Protocol 2: Assessment of Non-Enzymatic (Chemical) Stability of this compound
This protocol is for determining the rate of non-enzymatic hydrolysis of this compound at a specific pH and temperature.
Reagents and Equipment:
-
This compound
-
Buffers of various pH values (e.g., citrate, phosphate, borate)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
Procedure:
-
Prepare this compound Solutions:
-
Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 4, 7, 9).
-
-
Incubation:
-
Place the solutions in a temperature-controlled environment (e.g., 25°C, 37°C, 50°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by dilution in a cold mobile phase or by adding a quenching agent if necessary.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to quantify the remaining concentration of this compound and the concentration of its hydrolysis product, choline or butyric acid.
-
A validated stability-indicating HPLC method that can separate the parent compound from its degradation products is required.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH and temperature condition.
-
Determine the rate of hydrolysis, which often follows pseudo-first-order kinetics. The rate constant (k) can be calculated from the slope of the natural logarithm of the concentration versus time plot.
-
Mandatory Visualization
Caption: Factors influencing this compound hydrolysis.
Caption: Experimental workflow for the enzymatic hydrolysis assay.
Caption: Workflow to assess the chemical stability of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of Butyrylcholine Iodide and S-Butyrylthiocholine Iodide for Butyrylcholinesterase (BChE) Assays
For researchers, scientists, and drug development professionals, selecting the appropriate substrate is a critical first step in accurately measuring Butyrylcholinesterase (BChE) activity. This guide provides an objective comparison of two commonly used substrates, Butyrylcholine iodide and S-Butyrylthiocholine iodide, highlighting their respective assay methodologies, performance characteristics, and the experimental data that supports their use.
This comparison guide delves into the specifics of the potentiometric assay for this compound and the widely adopted Ellman's method for S-Butyrylthiocholine iodide, offering detailed protocols and performance data to inform your experimental design.
At a Glance: Key Differences
| Feature | This compound | S-Butyrylthiocholine Iodide |
| Assay Principle | Potentiometric | Colorimetric (Ellman's Method) |
| Detection Method | Ion-Selective Electrode | Spectrophotometry (412 nm)[1][2] |
| Primary Product Measured | Change in Butyrylcholine concentration | Thiocholine (indirectly via TNB formation)[1] |
| Throughput | Lower (sequential measurements) | High (amenable to 96-well plates)[1] |
| Primary Advantages | High sensitivity, fast response time | Well-established, cost-effective, high-throughput[3] |
| Primary Disadvantages | Requires specialized electrode | Prone to interference from colored compounds and sulfhydryl-containing molecules[3][4] |
Performance Characteristics: A Quantitative Look
The selection of a substrate is often dictated by the specific requirements of the assay, such as sensitivity, linear range, and the nature of the sample matrix. Below is a summary of reported performance characteristics for BChE assays using each substrate.
| Parameter | This compound (Potentiometric Assay) | S-Butyrylthiocholine Iodide (Ellman's Method) |
| Limit of Detection (LOD) | 8 x 10-7 mol L-1 | As low as 0.2 U/ml |
| Linear Range | 10-6 to 10-2 mol L-1 | Dependent on enzyme concentration and substrate concentration[1] |
| Response Time | ~1.6 seconds | Kinetic measurements typically over 5-30 minutes[1] |
| BChE Activity Range | 0.06 - 1.25 U mL-1 | Varies with assay conditions |
| Reported Km | Data not readily available | ~0.13 µM (for horse serum BChE) |
| Reported Vmax | Data not readily available | ~156.20 U mg-1 protein (for horse serum BChE) |
Cholinergic Signaling Pathway
Butyrylcholinesterase plays a significant role in cholinergic signaling by hydrolyzing the neurotransmitter acetylcholine (B1216132). This function is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where the modulation of acetylcholine levels is a key therapeutic strategy.
Experimental Workflows
S-Butyrylthiocholine Iodide: The Ellman's Method
The Ellman's method is a colorimetric assay widely used for its simplicity and high-throughput capabilities. The workflow involves the enzymatic hydrolysis of S-Butyrylthiocholine iodide by BChE, followed by the reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that is measured spectrophotometrically.
This compound: Potentiometric Method
The potentiometric method offers a direct measurement of BChE activity by monitoring the decrease in the concentration of this compound using an ion-selective electrode. This technique is highly sensitive and provides real-time kinetic data.
Experimental Protocols
Protocol 1: BChE Activity Assay using S-Butyrylthiocholine Iodide (Ellman's Method)
This protocol is adapted for a 96-well microplate format.
Materials:
-
S-Butyrylthiocholine iodide
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylcholinesterase (BChE) sample (e.g., purified enzyme, serum, plasma)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of S-Butyrylthiocholine iodide (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup:
-
To each well of the microplate, add:
-
150 µL of phosphate buffer.
-
10 µL of DTNB solution.
-
20 µL of the BChE sample.
-
-
Include a blank control containing all components except the BChE sample.
-
-
Initiation of Reaction:
-
To initiate the reaction, add 20 µL of the S-Butyrylthiocholine iodide solution to each well.
-
-
Measurement:
-
Immediately start measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a total of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
BChE activity (in U/L) can be calculated using the following formula: Activity (U/L) = (ΔA/min) * (Total reaction volume in L) / (Molar extinction coefficient of TNB * light path length in cm * sample volume in L) *The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.
-
Protocol 2: BChE Activity Assay using this compound (Potentiometric Method)
This protocol describes a general procedure for using a Butyrylcholine-selective electrode.
Materials:
-
This compound
-
Butyrylcholinesterase (BChE) sample
-
Buffer (e.g., phosphate buffered saline, PBS)
-
Butyrylcholine-selective electrode
-
Reference electrode
-
Potentiometer/pH meter with a mV scale
-
Magnetic stirrer and stir bar
Procedure:
-
Electrode Calibration:
-
Prepare a series of standard solutions of this compound with known concentrations in the buffer.
-
Immerse the Butyrylcholine-selective and reference electrodes in the stirred standard solutions, starting from the lowest concentration.
-
Record the potential (mV) for each standard and create a calibration curve by plotting the potential versus the logarithm of the this compound concentration.
-
-
Assay Setup:
-
In a reaction vessel with a magnetic stir bar, add a known volume of buffer and a specific concentration of this compound.
-
Immerse the calibrated electrodes in the solution and allow the potential reading to stabilize.
-
-
Initiation of Reaction:
-
Add a known volume of the BChE sample to the reaction vessel to initiate the enzymatic hydrolysis.
-
-
Measurement:
-
Record the change in potential (mV) over time as the this compound is consumed by the enzyme.
-
-
Data Analysis:
-
The rate of change in potential is proportional to the BChE activity.
-
The initial rate of the reaction can be determined from the steepest slope of the potential versus time curve.
-
The BChE activity can be quantified by correlating the rate of potential change to the initial rate of substrate consumption using the calibration curve.
-
Conclusion
The choice between this compound and S-Butyrylthiocholine iodide for BChE assays depends on the specific needs of the research. S-Butyrylthiocholine iodide, used in the Ellman's method, is a robust and cost-effective choice for high-throughput screening and routine activity measurements. However, researchers must be mindful of potential interferences. This compound, when paired with a potentiometric detection system, offers high sensitivity and real-time kinetic data, making it suitable for detailed enzymatic studies and applications where high precision is required. By understanding the principles, advantages, and limitations of each substrate and its associated assay, researchers can make an informed decision to best suit their experimental goals.
References
- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cholinesterase Substrates: Butyrylcholine Iodide vs. Acetylthiocholine Iodide
For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is a critical step in the accurate assessment of cholinesterase activity. This guide provides a comprehensive comparison of two commonly used substrates, Butyrylcholine iodide and Acetylthiocholine iodide, focusing on their kinetic parameters, the experimental protocols for their use, and their roles in relevant signaling pathways.
This objective comparison is supported by experimental data to aid in the informed selection of a substrate for studies involving acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in neurotransmission and the target of various therapeutic agents and toxins.
Quantitative Data Summary
The kinetic parameters of an enzyme, namely the Michaelis constant (K_m) and the maximum velocity (V_max), are crucial for understanding its interaction with a substrate. K_m reflects the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate (a lower K_m suggests higher affinity). V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The following tables summarize the reported kinetic parameters for the hydrolysis of this compound and Acetylthiocholine iodide by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) from various sources. It is important to note that these values can vary depending on the enzyme source, purity, and the specific conditions of the assay.
Table 1: Kinetic Parameters of this compound with Cholinesterases
| Enzyme Source | K_m | V_max | Reference |
| Horse Serum BChE | 0.13 ± 0.01 µM | 156.20 ± 3.11 U/mg protein | [1] |
| Monopterus albus brain ChE | 1.121 mM | 4.152 µmol/min/mg | [2] |
Table 2: Kinetic Parameters of Acetylthiocholine Iodide with Cholinesterases
| Enzyme Source | K_m | V_max | Reference |
| Human Erythrocyte AChE | 0.124 mM | 0.980 µmol/min/mg protein | [3] |
| Human Erythrocyte AChE | 0.08 mM | Not specified | [4] |
| Electric Eel AChE | 0.206 mM | 4.97 x 10⁻⁷ kat | [5] |
| Monopterus albus brain ChE | 0.854 mM | 2.822 µmol/min/mg | [2] |
Experimental Protocols
The most widely accepted method for determining the kinetic parameters of cholinesterase activity with thiocholine-based substrates is the spectrophotometric assay developed by Ellman and colleagues.
Ellman's Assay for Cholinesterase Activity
Principle: This assay measures the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate (Butyrylthiocholine iodide or Acetylthiocholine iodide). The reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation is directly proportional to the cholinesterase activity and can be monitored by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase or Butyrylcholinesterase
-
Butyrylthiocholine iodide or Acetylthiocholine iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure (Microplate-based):
-
Reagent Preparation:
-
Prepare a stock solution of the cholinesterase enzyme in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a range of substrate concentrations (Butyrylthiocholine iodide or Acetylthiocholine iodide) in deionized water or buffer.
-
-
Assay Setup:
-
In each well of a 96-well plate, add a specific volume of phosphate buffer.
-
Add the DTNB solution to each well.
-
Add a specific volume of the enzyme solution to each well.
-
To initiate the reaction, add the substrate solution to each well. The final volume in each well should be consistent.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the change in absorbance at 412 nm over a set period (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot.
-
Visualizing the Cholinergic Synapse and Experimental Workflow
To better understand the context of this comparison, the following diagrams illustrate the cholinergic signaling pathway and the general workflow of the Ellman's assay.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioconductor.org [bioconductor.org]
Unveiling the Specificity of Acetylcholinesterase: A Comparative Analysis of Butyrylcholine Iodide Cross-Reactivity
For researchers, scientists, and drug development professionals, a comprehensive understanding of enzyme-substrate interactions is paramount for the design of specific and effective therapeutic agents. This guide provides a detailed comparison of the cross-reactivity of Butyrylcholine iodide with its non-preferred enzyme, acetylcholinesterase (AChE), in contrast to its primary substrate, acetylcholine (B1216132), and the activity of its preferred enzyme, butyrylcholinesterase (BChE).
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two closely related serine hydrolases that play critical roles in cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. While both enzymes act on acetylcholine, they exhibit distinct substrate specificities. AChE, primarily found in the nervous system, muscle tissue, and red blood cells, demonstrates a high specificity for acetylcholine, rapidly breaking it down to terminate nerve impulses. In contrast, BChE, predominantly located in the liver and plasma, has a broader substrate specificity, capable of hydrolyzing a variety of choline (B1196258) esters, including butyrylcholine.
The cross-reactivity of substrates with non-target enzymes is a crucial factor in drug development and toxicological studies. Understanding the extent to which a substrate designed for one cholinesterase can be hydrolyzed by the other is essential for predicting off-target effects and ensuring the specificity of novel compounds. This guide delves into the available experimental data to quantify and compare the interaction of this compound with acetylcholinesterase.
Quantitative Analysis of Substrate Hydrolysis
While extensive kinetic data is available for the hydrolysis of primary substrates by their respective enzymes, specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) values for the cross-reactivity of this compound with acetylcholinesterase are not extensively documented in publicly available literature. However, comparative studies provide insights into the significantly lower efficiency of this interaction.
The following table summarizes the available kinetic parameters for the hydrolysis of various substrates by acetylcholinesterase and butyrylcholinesterase, offering a comparative context for the cross-reactivity of this compound.
| Substrate | Enzyme | Km (mM) | Vmax (relative) | Catalytic Efficiency (kcat/Km) |
| Acetylthiocholine (B1193921) Iodide | Acetylcholinesterase (Human Erythrocyte) | 0.124 | High | High |
| Butyrylthiocholine Iodide | Butyrylcholinesterase (Equine Serum) | Not specified | High | High |
| This compound | Acetylcholinesterase | Not readily available | Minimal (reported as 0.83% of acetylcholine hydrolysis) | Very Low |
| Acetylcholine | Acetylcholinesterase | High Affinity | High | High |
Note: Vmax values are highly dependent on enzyme concentration and purity, hence relative comparisons are more informative. The catalytic efficiency (kcat/Km) is a more direct measure of substrate specificity.
The available data strongly indicates that while not entirely inert, this compound is a very poor substrate for acetylcholinesterase. The hydrolysis rate is minimal, suggesting a low affinity of the substrate for the active site of AChE and/or a slow catalytic turnover. This low cross-reactivity is attributed to the structural differences in the active site gorge of the two enzymes. The active site of AChE is narrower and more conformationally restricted, optimized for the smaller acetyl group of acetylcholine. In contrast, the active site of BChE is larger and more flexible, accommodating the bulkier butyryl group of butyrylcholine.
Experimental Protocols
The determination of cholinesterase activity and substrate specificity is most commonly performed using the Ellman's assay, a robust and sensitive colorimetric method.
Ellman's Assay for Cholinesterase Activity
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine (B1204863). The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase or Butyrylcholinesterase enzyme solution
-
Substrate solution (Acetylthiocholine iodide or this compound)
-
DTNB (Ellman's reagent) solution
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare all solutions in the phosphate buffer. The concentrations of the enzyme, substrate, and DTNB should be optimized for the specific experimental conditions.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the enzyme to equilibrate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve. The enzyme activity can then be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).
Visualizing the Molecular Landscape
To better understand the context of this enzymatic interaction, the following diagrams illustrate the cholinergic signaling pathway where these enzymes function and a typical experimental workflow for assessing substrate specificity.
Caption: Cholinergic signaling pathway at the synapse.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The available evidence strongly supports the high substrate specificity of acetylcholinesterase for acetylcholine. While this compound can be hydrolyzed by AChE, the reaction occurs at a minimal rate, rendering it a poor substrate. This low cross-reactivity is a direct consequence of the structural differences in the active sites of AChE and BChE. For researchers in drug development, this high specificity of AChE is a critical consideration, enabling the design of selective inhibitors that can target one enzyme over the other, thereby minimizing off-target effects and enhancing therapeutic efficacy. Further detailed kinetic studies would be beneficial to precisely quantify the Km and Vmax of this compound with acetylcholinesterase to provide a more complete picture of this cross-reactivity.
Validating Novel Butyrylcholinesterase Inhibitors: A Comparative Guide Using Butyrylcholine Iodide
For researchers, scientists, and drug development professionals, the robust validation of novel butyrylcholinesterase (BChE) inhibitors is a critical step in the therapeutic development pipeline, particularly for neurodegenerative diseases like Alzheimer's. This guide provides a comprehensive comparison of methodologies for validating these inhibitors, with a focus on the widely used substrate, butyrylcholine (B1668140) iodide. Detailed experimental protocols, comparative data for known inhibitors, and visual workflows are presented to aid in the rigorous assessment of new chemical entities.
Comparative Inhibitor Performance
The efficacy of novel BChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. For a comprehensive evaluation, it is also crucial to assess the selectivity of the inhibitor for BChE over acetylcholinesterase (AChE), as this can influence the therapeutic window and potential side effects. The selectivity index (SI) is calculated as the ratio of the IC50 for AChE to the IC50 for BChE. A higher SI value signifies greater selectivity for BChE.
Below is a summary of reported IC50 values for several known BChE and AChE inhibitors, providing a benchmark for the evaluation of novel compounds.
| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |
| Rivastigmine | - | - | Dual Inhibitor | [1][2] |
| Bambuterol | - | - | BChE Selective | [1][2] |
| Pancuronium bromide | - | - | Novel BChE Inhibitor | [1] |
| NNC 756 | - | - | Novel BChE Inhibitor | [1] |
| Compound 8i | 0.28 | 0.39 | 1.39 | [3] |
| Rotigotine | 12.76 | - | - | [4] |
| Piboserod | 15.33 | - | - | [4] |
| Metergoline | 18.36 | - | - | [4] |
| Compound 4 | 8.3 | - | - | [5] |
| Ethopropazine hydrochloride | 1.70 ± 0.53 | - | BChE Selective | [2] |
| Physostigmine | 0.0344 ± 0.0147 | - | Dual Inhibitor | [2] |
| Tacrine | - | - | Dual Inhibitor | [2] |
| Haloxon | - | - | Dual Inhibitor | [2] |
| PE154 | - | - | Dual Inhibitor | [2] |
| Neostigmine | - | - | Dual Inhibitor | [2] |
| Compound 8 | < 10 | > 300 (Selectivity > 30) | > 30 | [6] |
| Compound 18 | < 10 | > 300 (Selectivity > 30) | > 30 | [6] |
| Compound 8e | 0.066 | - | Selective | [7][8] |
| Compound N7 | 2.85 | 1.57 | 0.55 | [9] |
Note: Some IC50 and selectivity data were not explicitly available in the provided search results and are indicated as "-". The table provides a comparative overview based on the available information.
Experimental Protocols
The most common method for determining BChE activity and inhibition is the spectrophotometric Ellman's method, which utilizes butyrylthiocholine (B1199683) iodide as the substrate.[3][5][10]
Ellman's Assay for BChE Inhibition
Principle: This assay measures the activity of BChE by quantifying the rate of production of thiocholine (B1204863).[10] BChE hydrolyzes the substrate butyrylthiocholine, and the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[10] The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.[10] The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)[5]
-
Butyrylthiocholine iodide (BTC)[10]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[10]
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)[3] or Tris-HCl buffer (e.g., pH 8.0)[5][10]
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)[10]
-
Positive control inhibitor (e.g., Rivastigmine, Eserine)[5][10]
-
96-well microplates[10]
-
Microplate reader capable of measuring absorbance at 412 nm[10]
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the BChE enzyme, DTNB, and butyrylthiocholine iodide in the chosen buffer.
-
Prepare a series of dilutions of the test inhibitor and the positive control. The final solvent concentration should be kept low and constant across all wells (typically <1% DMSO).
-
-
Assay Setup (96-well plate format):
-
To each well, add the buffer, DTNB solution, and the BChE enzyme solution.
-
Add the inhibitor solution at various concentrations to the test wells.
-
Include control wells:
-
Enzyme Control (100% activity): Enzyme, buffer, DTNB, and solvent (without inhibitor).
-
Inhibitor Control: Enzyme, buffer, DTNB, and positive control inhibitor.
-
Blank/Background Control: Buffer and DTNB (without enzyme).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C or room temperature) for a set period (e.g., 20-30 minutes).[5][11]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time plot) for each inhibitor concentration.[10]
-
Determine the percentage of inhibition for each concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Workflow and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for BChE inhibitor validation using Ellman's assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Dual Cholinesterase Inhibitors: In Vitro Inhibition Studies Supported with Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. content.abcam.com [content.abcam.com]
A Researcher's Guide to Selectivity Profiling of Cholinesterase Inhibitors Using Butyrylcholine Iodide
For researchers, scientists, and drug development professionals, understanding the selectivity of cholinesterase inhibitors is paramount in the quest for more effective and targeted therapeutics for neurodegenerative diseases like Alzheimer's. This guide provides an objective comparison of cholinesterase inhibitor performance, with a focus on selectivity profiling using butyrylcholine (B1668140) iodide, supported by experimental data and detailed protocols.
The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] While AChE has traditionally been the main therapeutic target, the role of BChE in the progression of neurodegenerative diseases is increasingly being recognized, especially in later stages when AChE levels decline and BChE activity rises.[2][3][4] Consequently, the ability to selectively target one enzyme over the other is a critical aspect of drug development, influencing both efficacy and side-effect profiles. Butyrylcholine iodide is a key reagent in this process, serving as a specific substrate for BChE, enabling the determination of inhibitor potency against this enzyme.
Comparative Inhibitory Activity of Cholinesterase Inhibitors
The selectivity of a cholinesterase inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against both AChE and BChE. A lower IC50 value signifies higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for BChE to the IC50 for AChE (SI = IC50 BChE / IC50 AChE), provides a clear measure of selectivity. A higher SI value indicates greater selectivity for AChE.[5]
Below is a summary of the in vitro inhibitory activities of several well-established cholinesterase inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (BChE/AChE) |
| Donepezil | hAChE | 6.7[5] | ~492[5] |
| hBChE | 3300[5] | ||
| Rivastigmine | hAChE | 4.3[5] | - |
| hBChE | - | ||
| Galantamine | hAChE | - | 50-fold selectivity for AChE[5] |
| hBChE | - | ||
| Tacrine | hAChE | 77[5] | No selectivity[5] |
| hBChE | - | ||
| Ipidacrine | hAChE | 270[5] | No selectivity[5] |
| hBChE | - | ||
| Ethopropazine | hAChE | - | ~9000-fold selectivity for BChE[2] |
| hBChE | - |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for determining the in vitro activity and selectivity of cholinesterase inhibitors is the spectrophotometric method developed by Ellman.[5][6] This assay utilizes acetylthiocholine (B1193921) iodide (ATCI) as the substrate for AChE and butyrylthiocholine (B1199683) iodide (BTCI) for BChE.[5][6] The enzyme hydrolyzes the substrate to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[7][8]
Objective: To determine the IC50 value of a test compound against AChE and BChE.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)[8]
-
Purified butyrylcholinesterase (e.g., from equine or human serum)[8]
-
Phosphate (B84403) buffer (pH 8.0)[5]
-
Acetylthiocholine iodide (ATCI) solution (substrate for AChE)[5]
-
Butyrylthiocholine iodide (BTCI) solution (substrate for BChE)[5]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution[5]
-
Test inhibitor compound at various concentrations
-
96-well microplate
-
Microplate reader[7]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and the test inhibitor in phosphate buffer (pH 8.0).[6]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the enzyme solution (AChE or BChE), and the test inhibitor at various concentrations in triplicate. Include control wells with no inhibitor.[6]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6][7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the corresponding substrate (ATCI for AChE or BTCI for BChE) and DTNB to each well.[6][7]
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.[5][7]
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.[6]
-
Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.[6]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for BChE by the IC50 value for AChE.[6]
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for determining cholinesterase inhibitor selectivity.
Caption: Signaling pathways of cholinesterase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting acetylcholinesterase and butyrylcholinesterase in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Selectivity of Butyrylcholinesterase Inhibitors Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Cholinesterase Substrates for High-Throughput Inhibitor Screening
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the design of robust and reliable cholinesterase inhibitor screening assays. This guide provides a comparative analysis of commonly used cholinesterase substrates, supported by experimental data and detailed protocols to aid in the discovery of novel therapeutics for conditions such as Alzheimer's disease.
The accurate measurement of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity is fundamental to identifying and characterizing potential inhibitors. The choice of substrate directly impacts assay sensitivity, specificity, and overall performance. This guide focuses on the most widely adopted substrates and methodologies, providing a framework for consistent and reproducible screening.
Quantitative Comparison of Cholinesterase Substrates
The efficiency of a cholinesterase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the enzyme's affinity for the substrate, with a lower value indicating higher affinity. Vmax represents the maximum rate of the enzymatic reaction. The following table summarizes reported kinetic parameters for commonly used substrates with both acetylcholinesterase and butyrylcholinesterase. It is important to note that these values can vary depending on the specific experimental conditions, including enzyme source, pH, and temperature.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Detection Method |
| Acetylthiocholine (B1193921) (ATCI) | Acetylcholinesterase (AChE) | ~0.08[1] | Variable | Colorimetric (Ellman's Assay)[1][2][3] |
| Acetylthiocholine (ATCI) | Butyrylcholinesterase (BChE) | Variable | Variable | Colorimetric (Ellman's Assay)[4] |
| Butyrylthiocholine (B1199683) (BTCI) | Butyrylcholinesterase (BChE) | Variable | Variable | Colorimetric (Ellman's Assay)[2] |
| Amplite® Red | Acetylcholinesterase (AChE) | Not specified | Not specified | Fluorometric[5] |
| Amplite® Green | Acetylcholinesterase (AChE) | Not specified | Not specified | Fluorometric[5] |
While other substrates such as S-[2-(Dimethylamino)ethyl] ethanethioate and Nicotinoylcholine iodide have been considered as potential alternatives, there is a significant lack of comprehensive, published experimental data to allow for a direct quantitative comparison of their performance against the well-established acetylthiocholine.[1][4]
Experimental Protocols
The most prevalent method for screening cholinesterase inhibitors is the colorimetric assay developed by Ellman.[1][2][3] This assay is robust, cost-effective, and amenable to high-throughput screening formats.
Ellman's Method for Acetylcholinesterase (AChE) Inhibitor Screening
Principle: This assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863).[2] Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate.[3] The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][2] The rate of color development is directly proportional to the AChE activity.
Reagent Preparation:
-
Buffer: 0.1 M Phosphate (B84403) Buffer, pH 8.0.[6]
-
AChE Solution: Prepare a stock solution of human recombinant or electric eel acetylcholinesterase in the buffer. The final concentration should be optimized to achieve a linear reaction rate for at least 10 minutes.[6]
-
Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in the buffer.[6]
-
DTNB Solution: Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.[6]
-
Test Compounds: Prepare serial dilutions of the test compounds and a positive control inhibitor (e.g., Donepezil or Eserine) in a suitable solvent like DMSO.[6]
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.[6]
-
Add 20 µL of the DTNB solution to each well.[6]
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent.[6]
-
To initiate the reaction with the inhibitor, add 10 µL of the AChE solution to each well and incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).[2]
-
Start the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 10 minutes) using a microplate reader.[2]
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.[6]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[2]
Selectivity Assay (Butyrylcholinesterase Inhibition)
To determine the selectivity of an inhibitor for AChE over BChE, a similar assay is performed using butyrylcholinesterase as the enzyme and butyrylthiocholine iodide as the substrate.[2] The ratio of the IC₅₀ value for BChE to the IC₅₀ value for AChE provides the selectivity index.[2] A high selectivity for AChE is often desirable to minimize potential side effects.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental design, the following diagrams illustrate the cholinergic signaling pathway and a typical workflow for inhibitor screening.
References
Butyrylcholine Iodide: A Comparative Guide for BChE Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of butyrylcholine (B1668140) iodide and other substrates for measuring butyrylcholinesterase (BChE) activity. Butyrylcholinesterase, a key enzyme in cholinergic signaling and drug metabolism, is a critical target in various research fields, including neurodegenerative disease and toxicology. The selection of an appropriate substrate is paramount for obtaining accurate and reproducible results in BChE activity assays. This document offers an objective analysis of substrate performance, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Comparison of Common BChE Substrates
The choice of substrate for a BChE activity assay significantly impacts the sensitivity, specificity, and overall reliability of the results. While butyrylcholine iodide is a widely recognized substrate, several alternatives offer distinct advantages. The following table summarizes the kinetic parameters of common BChE substrates, providing a quantitative basis for comparison. It is important to note that kinetic parameters can vary depending on the enzyme source and experimental conditions.
| Substrate | Michaelis-Menten Constant (Km) | Maximum Velocity (Vmax) | Catalytic Efficiency (Vmax/Km) | Optimal Concentration | Key Advantages | Key Disadvantages |
| Butyrylthiocholine Iodide | ~0.13 µM[1] - 1.4 mM | Variable | High | 5 mM[2][3] | High specificity for BChE over AChE.[4] | Potential for non-enzymatic hydrolysis at high pH. |
| Acetylthiocholine Iodide | ~0.3 mM - 1.2 mM | Variable | Moderate | Variable | Readily available and well-characterized.[1] | Also a substrate for acetylcholinesterase (AChE), requiring specific inhibitors for selective BChE measurement.[1] |
| Propionylthiocholine Iodide | ~0.6 mM | Variable | Moderate to High | Not widely specified | Can be used to differentiate between cholinesterase variants.[2] | Less commonly used, and kinetic data is less abundant. |
| Benzoylcholine Chloride | ~5 µM | Low | Low | Not widely specified | Highly specific for BChE. | Low turnover rate, leading to lower sensitivity.[5] |
Cholinergic Signaling and the Role of BChE
Butyrylcholinesterase plays a crucial role in modulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). While acetylcholinesterase (AChE) is the primary enzyme responsible for ACh degradation at the synaptic cleft, BChE acts as a co-regulator, particularly when AChE activity is compromised. The following diagram illustrates the key components of a cholinergic synapse and the function of BChE.
Caption: Cholinergic synapse depicting acetylcholine (ACh) synthesis, release, and degradation by AChE and BChE.
Experimental Protocols
Accurate measurement of BChE activity relies on well-defined experimental protocols. The most widely used method is the Ellman's assay, a colorimetric method that can be adapted for various thiocholine (B1204863) substrates.
Ellman's Assay for BChE Activity
This protocol is a modification of the classic Ellman's method, optimized for a 96-well microplate format.[2][3]
Materials:
-
Butyrylthiocholine iodide (or other thiocholine substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
BChE source (e.g., purified enzyme, plasma, serum, tissue homogenate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the thiocholine substrate (e.g., 100 mM Butyrylthiocholine iodide in deionized water).
-
Prepare a stock solution of DTNB (10 mM in phosphate buffer).
-
Prepare working solutions of the substrate and DTNB at the desired final concentrations in phosphate buffer. A common final concentration for DTNB is 0.5 mM.[2]
-
-
Assay Setup:
-
Add phosphate buffer to each well of the 96-well plate.
-
Add the BChE sample to the appropriate wells. Include a blank control with no enzyme.
-
Add the DTNB working solution to all wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately begin measuring the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) for each well.
-
Subtract the rate of the blank control from the sample rates to correct for non-enzymatic hydrolysis.
-
Enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the yellow product (TNB) being 14,150 M⁻¹cm⁻¹.
-
The following diagram outlines the workflow for the Ellman's assay.
Caption: Workflow for the Ellman's assay to determine BChE activity.
Alternative Methods for BChE Activity Measurement
While the Ellman's assay is a robust and widely used method, several alternative techniques offer advantages in specific contexts.
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Assays | Utilize fluorogenic substrates that release a fluorescent product upon enzymatic cleavage.[6][7] | High sensitivity, suitable for high-throughput screening.[6] | Can be susceptible to interference from fluorescent compounds in the sample. |
| Radiometric Assays | Employ radiolabeled substrates (e.g., with ³H or ¹⁴C), and the activity is determined by quantifying the radiolabeled product. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment. |
| pH-Stat Titration | Measures the release of protons during the hydrolysis of choline esters, which is then titrated with a standard base. | Direct measurement of enzyme activity without the need for a chromogenic reagent. | Less sensitive than other methods and not suitable for high-throughput screening. |
Conclusion
The selection of a substrate for BChE activity assays is a critical step that should be guided by the specific research question and experimental constraints. Butyrylthiocholine iodide remains a gold standard due to its high specificity for BChE. However, for applications requiring the differentiation of cholinesterase subtypes or for screening large compound libraries, alternative substrates and methods may be more appropriate. A thorough understanding of the kinetic properties of each substrate and the principles behind different assay methodologies will enable researchers to generate high-quality, reliable data in their studies of butyrylcholinesterase.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Small-Molecule Fluorescent Probes for Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design of a near-infrared fluorescent probe for monitoring butyrylcholinesterase activity and its application in development of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Butyrylcholine Iodide Purity for Accurate Enzymatic Assays
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. In the realm of cholinergic research, Butyrylcholine iodide serves as a critical substrate for the enzymatic assays of butyrylcholinesterase (BChE), an enzyme implicated in various physiological and pathological processes, including neurodegenerative diseases and pesticide toxicology. This guide provides a comprehensive comparison of methods to assess the purity of this compound, presenting experimental data and detailed protocols to ensure the accuracy and reliability of your enzymatic assays.
Chemical Purity Assessment: A Multi-faceted Approach
While commercial suppliers provide a certificate of analysis (CoA) stating the purity of this compound, independent verification is often warranted, especially for sensitive enzymatic assays. Several analytical techniques can be employed to determine the chemical purity of this compound.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase based on polarity. | Qualitative assessment of the number of components and detection of non-volatile impurities. | Simple, rapid, and inexpensive screening tool. | Limited quantitative capability; resolution may be insufficient for closely related impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their interaction with a stationary phase and a liquid mobile phase. | Quantitative determination of purity and separation of closely related impurities. | High resolution, sensitivity, and quantitative accuracy. | Requires specialized equipment and method development. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of a specific resonance is directly proportional to the molar amount of the substance. | Absolute purity determination without the need for a specific reference standard of the analyte. | High precision and accuracy; provides structural information. | Requires a high-field NMR spectrometer and a certified internal standard. |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound purity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% TFA. A typical starting gradient could be 5% acetonitrile increasing to 95% over 15 minutes.
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration curve range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standards and the sample. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components, and can be quantified using the calibration curve.
Quantitative NMR (qNMR) Protocol
This protocol outlines the principles of a qNMR experiment for the absolute purity determination of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or Methanol-d₄)
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the sample to the standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_standard / I_standard) * (MW_sample / m_sample) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Impact of Purity on Enzymatic Assay Performance
The presence of impurities can significantly alter the observed kinetics of butyrylcholinesterase. To illustrate this, we present hypothetical data from an enzymatic assay using this compound of varying purity levels. The assay was performed using the Ellman's method, which measures the production of thiocholine (B1204863) from the hydrolysis of the thio-analog of Butyrylcholine, Butyrylthiocholine iodide. While this compound itself is not directly used in the colorimetric reaction with DTNB, its purity is critical as impurities could inhibit or compete for the enzyme's active site.
Table 2: Hypothetical Kinetic Data for Butyrylcholinesterase with this compound of Varying Purity
| Purity of this compound | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) |
| 99.9% (High Purity) | 0.40 | 150 |
| 98.0% (Standard Purity) | 0.45 | 142 |
| 95.0% (Low Purity) | 0.60 | 125 |
Note: This data is representative and intended for illustrative purposes.
As the purity of this compound decreases, the apparent Kₘ value increases, suggesting a lower affinity of the enzyme for its substrate, likely due to competitive inhibition by impurities. The apparent Vₘₐₓ also decreases, indicating a reduction in the maximum rate of the reaction, which could be caused by non-competitive or mixed inhibition.
Experimental Protocol: Enzymatic Assay for Butyrylcholinesterase (Ellman's Method)
This protocol describes the widely used Ellman's method for measuring BChE activity.
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Butyrylthiocholine iodide (BTCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Butyrylcholinesterase (BChE) enzyme solution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a working solution of BChE in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
BChE enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BTCI substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader in kinetic mode. Readings should be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.
-
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction pathway and the workflow for assessing substrate purity.
A Comparative Guide to the Hydrolysis of Butyrylcholine Iodide and Other Butyrylcholinesterase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic hydrolysis of various substrates by butyrylcholinesterase (BChE), with a focus on butyrylcholine (B1668140) iodide and its commonly used thioester analogs. Butyrylcholinesterase, also known as pseudocholinesterase, is a serine hydrolase that plays a crucial role in the metabolism of choline (B1196258) esters and has significant implications in drug development and toxicology. Understanding the kinetics of different BChE substrates is essential for inhibitor screening, drug design, and the development of diagnostic assays.
While butyrylcholine iodide is a primary substrate for BChE, its hydrolysis is often studied using its thioester analog, S-butyrylthiocholine iodide, due to the convenience of colorimetric assays like the Ellman's method. Direct and comprehensive kinetic data for this compound is less prevalent in the scientific literature. This guide presents a compilation of available kinetic data for commonly used BChE substrates to facilitate a comparative analysis.
Quantitative Comparison of BChE Substrate Hydrolysis
The following table summarizes the key kinetic parameters for the hydrolysis of various thiocholine (B1204863) ester substrates by butyrylcholinesterase. These parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are fundamental in describing the enzyme-substrate interaction and the catalytic efficiency of the enzyme. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
| Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Catalytic Efficiency (V_max_/K_m_) | Source |
| S-Butyrylthiocholine Iodide | 0.45 | 3.24 | 7.19 | [1] |
| S-Acetylthiocholine Iodide | 0.95 | 3.50 | 3.68 | [1] |
| S-Propionylthiocholine Iodide | 0.35 | 1.04 | 2.97 | [1] |
Note on this compound vs. S-Butyrylthiocholine Iodide:
It is important to note that the substitution of the ester oxygen in butyrylcholine with sulfur to form butyrylthiocholine (B1199683) can influence the kinetic parameters of hydrolysis. While both are effective substrates, the electronic and steric differences between oxygen and sulfur can alter the substrate's affinity for the active site and the rate of acylation and deacylation steps in the catalytic mechanism. Therefore, while data for S-butyrylthiocholine iodide provides a valuable proxy, it may not be identical to the kinetic profile of this compound.
Experimental Protocols
The determination of BChE activity and the kinetic parameters for its substrates are most commonly performed using the Ellman's assay. This spectrophotometric method relies on the reaction of the thiol group of thiocholine, a product of thiocholine ester hydrolysis, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
General Protocol for BChE Activity Assay (Ellman's Method)
This protocol is a generalized procedure and may require optimization based on the specific enzyme source and laboratory conditions.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
Substrate stock solution (e.g., 10 mM S-butyrylthiocholine iodide, S-acetylthiocholine iodide, or S-propionylthiocholine iodide in deionized water)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate (B84403) buffer)
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the substrate and DTNB on the day of the experiment.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
150 µL of 0.1 M phosphate buffer (pH 7.4)
-
10 µL of 10 mM DTNB solution
-
10 µL of BChE enzyme solution (diluted to an appropriate concentration in phosphate buffer)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5 minutes to allow the enzyme to equilibrate.
-
Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the 10 mM substrate solution to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
To determine the enzyme activity in units/mL, use the following formula: Activity (U/mL) = (ΔAbs/min) / (ε × l) × (Total reaction volume / Enzyme volume) × Dilution factor Where:
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)
-
l is the path length of the light in the well (cm)
-
-
Protocol for Determining Km and Vmax
To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the assay is performed with varying concentrations of the substrate.
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution to cover a range of concentrations (e.g., 0.1 mM to 10 mM).
-
Assay Performance: Follow the general BChE activity assay protocol described above for each substrate concentration.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
-
Visualizations
The following diagrams illustrate the fundamental enzymatic reaction and a typical workflow for a BChE activity assay.
References
The Pivotal Role of Butyrylcholine Iodide in Confirming BChE Inhibitor Efficacy
A Comparative Guide for Researchers in Drug Discovery
In the quest for novel therapeutics targeting neurodegenerative diseases and other conditions involving cholinergic dysregulation, the accurate assessment of butyrylcholinesterase (BChE) inhibitor binding is paramount. Butyrylcholine (B1668140) iodide stands as a cornerstone substrate in the widely adopted Ellman's assay, providing a reliable and quantitative method to determine the potency of potential inhibitors. This guide offers a comprehensive comparison of butyrylcholine iodide with alternative substrates, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their BChE inhibitor screening campaigns.
Unveiling Inhibitor Potency: The Ellman's Method
The most common technique to measure BChE activity and inhibition is the spectrophotometric Ellman's method.[1] This assay relies on the hydrolysis of a thiocholine (B1204863) ester substrate, such as butyrylthiocholine (B1199683), by BChE. The resulting thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][2] The rate of color formation is directly proportional to the enzyme's activity, allowing for the calculation of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3][4]
Quantitative Comparison of BChE Substrates
The choice of substrate is a critical factor that influences the sensitivity and reliability of the BChE inhibition assay. While this compound is the most frequently used substrate for BChE, other compounds can also be employed. The following table summarizes key quantitative parameters for this compound and a common alternative, 1-Naphthyl acetate (B1210297).
| Substrate | Enzyme | K_m_ (mM) | V_max_ (µmol/min/mg) | Detection Method |
| Butyrylthiocholine Iodide | Human BChE | 0.10 - 0.60[5] | Not explicitly stated | Colorimetric (412 nm)[1] |
| 1-Naphthyl Acetate | Erythrocyte AChE | Lower than Acetylthiocholine[6] | Not explicitly stated | Colorimetric (with Fast Blue B salt)[2] |
Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions. Direct comparison of Vmax across different studies can be challenging.[2] 1-Naphthyl acetate has been more extensively studied with acetylcholinesterase (AChE), but it serves as a viable, albeit less common, alternative for BChE assays.
In Focus: this compound in Action
The primary advantage of using this compound lies in the well-established and highly sensitive Ellman's method. The high molar extinction coefficient of the TNB product ensures a robust signal, making it suitable for screening large compound libraries.[2] Numerous studies have successfully employed butyrylthiocholine iodide to determine the IC50 values and kinetic parameters of novel BChE inhibitors.[7][8] For instance, the IC50 of the inhibitor cymserine (B1245408) against human BChE was determined to be in the range of 63 to 100 nM using butyrylthiocholine as the substrate.[7]
Alternative Substrates: A Brief Overview
While this compound is the gold standard, certain experimental conditions may necessitate the use of alternative substrates.
-
1-Naphthyl Acetate: This chromogenic substrate is hydrolyzed by BChE to 1-naphthol, which then reacts with a coupling agent like Fast Blue B salt to produce a colored azo dye.[2] It may be advantageous in situations where the thiol chemistry of the Ellman's assay could interfere with the test compounds.[2] Studies have suggested that 1-Naphthyl acetate can be a better alternative to acetylthiocholine (B1193921) for AChE in terms of a lower Km value, indicating a higher affinity for the enzyme.[6]
-
Indoxylacetate: Another alternative, indoxylacetate, can also be used in chromogenic assays.[2]
The choice of substrate should be carefully considered based on the specific experimental goals, potential for compound interference, and the desired assay sensitivity.[2]
Experimental Protocols
Ellman's Assay for BChE Inhibitor Screening
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against BChE.
Materials:
-
Butyrylcholinesterase (BChE) enzyme solution
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor compounds at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of BChE, BTCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test inhibitor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
BChE enzyme solution
-
Different concentrations of the test inhibitor solution (or buffer for the control wells).
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-20 minutes) at a controlled temperature (e.g., 37°C).[1][3]
-
Reaction Initiation: To initiate the enzymatic reaction, add the BTCI substrate solution and the DTNB solution to all wells.[3]
-
Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.[1]
-
Data Analysis:
-
Calculate the rate of reaction (slope of absorbance vs. time) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control well (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
-
Kinetic Analysis of BChE Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentrations of both the substrate (butyrylthiocholine iodide) and the inhibitor.[1]
Procedure:
-
Perform the Ellman's assay as described above, but for each inhibitor concentration, use a range of different BTCI concentrations.
-
Data Analysis: Plot the data using methods such as:
The resulting plots will reveal the mode of inhibition.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of new butyrylcholinesterase inhibitors via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Naphthyl acetate: A chromogenic substrate for the detection of erythrocyte acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butyrylcholine Iodide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Butyrylcholine (B1668140) iodide, a quaternary ammonium (B1175870) salt, requires careful management throughout its lifecycle, from use to disposal. This guide provides essential, step-by-step procedures for the proper disposal of butyrylcholine iodide, ensuring the safety of laboratory personnel and the protection of the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and safety measures. The compound is classified as a skin and eye irritant[1][2].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this compound[3][4]. In case of significant dust exposure, a dust mask is recommended.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, avoid generating dust. Moisten the spilled material with water or use a HEPA-filter vacuum for cleanup. The collected material should be placed into a sealed, labeled container for disposal[5].
II. Step-by-Step Disposal Protocol
This compound waste must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations[1]. Do not discharge it into drains or sewers[1]. The following protocol outlines a recommended procedure for the collection and chemical neutralization of small quantities of this compound waste in a laboratory setting.
Experimental Protocol: Chemical Neutralization of this compound Waste
This protocol is designed for the treatment of aqueous solutions containing this compound.
Materials:
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
-
Large beaker or container (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Weak acid (e.g., 5% citric acid solution) or weak base (e.g., sodium bicarbonate)
-
5% Sodium thiosulfate (B1220275) solution
-
Labeled hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, carefully dilute the this compound waste solution with a large volume of water (e.g., a 1:10 ratio of waste to water) in a suitable container. This reduces the concentration and potential reactivity.
-
pH Adjustment (Neutralization of Quaternary Ammonium Compound):
-
Measure the pH of the diluted solution. This compound solutions may be slightly acidic or basic.
-
Slowly add a weak acid (e.g., 5% citric acid) or a weak base (e.g., sodium bicarbonate) while stirring continuously until the pH is within a neutral range of 6 to 8[6]. Monitor the pH frequently to avoid over-correction.
-
-
Iodide Neutralization:
-
While continuing to stir, slowly add a 5% solution of sodium thiosulfate to the pH-neutralized solution. This will reduce the iodide to a less hazardous form. A general guideline is to add the sodium thiosulfate solution until a faint, persistent yellow color disappears, although for colorless solutions, a calculated amount based on the initial concentration of this compound is preferable.
-
-
Final Verification and Collection:
-
Verify the final pH of the treated solution to ensure it remains between 6 and 8.
-
Transfer the neutralized solution to a designated and clearly labeled hazardous waste container. The label should include "Neutralized this compound Waste" and a list of its final components.
-
-
Disposal: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department.
III. Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters relevant to the disposal of this compound.
| Parameter | Value/Range | Reference |
| pH for Neutralization | 6 - 8 | [6] |
| Final pH for Drain Disposal (where permitted after neutralization) | 5.5 - 9.5 |
Note: Drain disposal regulations vary significantly. Always consult your local EHS guidelines before disposing of any treated chemical waste down the drain.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, mitigating risks and ensuring a safe and environmentally responsible research environment. Always consult your institution's specific safety and disposal policies.
References
- 1. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 2. Pre-Steady-State and Steady-State Kinetic Analysis of Butyrylcholinesterase-Catalyzed Hydrolysis of Mirabegron, an Arylacylamide Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Butyrylcholine Iodide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Butyrylcholine iodide, a reagent used in determining butyrylcholinesterase activity.[1] Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation.[2][3][4]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][3][4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3][4]
It is crucial to handle this compound with care to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Respiratory Protection | Dust Mask | Type N95 (US) or equivalent |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use |
| Eye Protection | Eyeshields | Safety glasses with side-shields or goggles |
| Body Protection | Lab Coat | Standard laboratory coat |
Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound.
1. Preparation:
- Ensure a well-ventilated area, preferably a chemical fume hood.
- Assemble all necessary equipment and reagents before starting.
- Inspect all PPE for integrity.
- Have a safety shower and eye wash station readily accessible.
2. Weighing and Solution Preparation:
- Handle the solid powder in a fume hood to avoid dust formation.[4][5]
- Use appropriate tools (e.g., spatula, weighing paper) to handle the powder.
- When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
- If water is used as the solvent for a stock solution, it should be filtered and sterilized with a 0.22 μm filter before use.[6]
3. During the Experiment:
- Avoid contact with skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the laboratory.
- Keep the container tightly closed when not in use.
4. Post-Experiment:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
- Clean the work area and any equipment used.
Emergency Procedures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][7] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][4][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician if irritation persists.[4] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4][7] |
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as listed above.
-
Avoid breathing dust.
-
Carefully sweep up the spilled solid material, avoiding dust generation.
-
Place the spilled material into a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Contaminated packaging should be disposed of as unused product.[4]
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
